Avibactam sodium dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14N3NaO8S |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;dihydrate |
InChI |
InChI=1S/C7H11N3O6S.Na.2H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;2*1H2/q;+1;;/p-1/t4-,5+;;;/m1.../s1 |
InChI Key |
ZIJOUXPPZNEISO-LEIZOONBSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |
Origin of Product |
United States |
Strategic Importance of Novel Beta Lactamase Inhibitors in Combating Antimicrobial Resistance
Evolution and Diversity of Bacterial Beta-Lactamases
The history of β-lactam antibiotics is closely intertwined with the evolution of β-lactamase enzymes. nih.gov These enzymes represent a key defense mechanism for bacteria and have ancient origins, with evidence suggesting their evolution predates the clinical use of antibiotics, likely in response to naturally produced antimicrobial compounds in the environment. nih.govtandfonline.comresearchgate.net The widespread clinical and agricultural use of β-lactams has exerted immense selective pressure, accelerating the evolution and dissemination of β-lactamase genes. researchgate.netasm.org These genes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial species, contributing to the rapid spread of resistance. frontiersin.orgnih.govwikipedia.org
The diversity of these enzymes is vast, with over 1,000 different β-lactamases identified. pnas.org To manage this complexity, several classification schemes have been developed. The most widely used is the Ambler classification , which categorizes β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. streck.comscispace.comnih.gov
Classes A, C, and D are serine-β-lactamases (SBLs), which utilize a serine residue in their active site for catalysis. streck.comnih.gov
Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions as cofactors for their hydrolytic activity. streck.comnih.govmsdmanuals.com
Another important classification is the Bush-Jacoby functional scheme , which groups these enzymes based on their substrate and inhibitor profiles, providing a correlation with their clinical phenotype. nih.govasm.orgnih.govdroracle.ai This scheme is useful for understanding the clinical implications of different enzymes. For instance, it distinguishes extended-spectrum β-lactamases (ESBLs), which can hydrolyze a wide range of penicillins and cephalosporins, and carbapenemases, which can inactivate carbapenems—often considered last-resort antibiotics. msdmanuals.comdroracle.ainih.gov
Table 1: Ambler Classification of Beta-Lactamases
| Class | Catalytic Mechanism | Key Characteristics & Examples |
|---|---|---|
| A | Serine-based | Includes common plasmid-encoded enzymes. Many are ESBLs. Examples: TEM, SHV, CTX-M, KPC. icureach.commsdmanuals.com |
| B | Zinc-dependent (Metallo) | Broad-spectrum, including carbapenems. Not inhibited by classical or most modern serine-based inhibitors. Examples: NDM, VIM, IMP. streck.commsdmanuals.com |
| C | Serine-based | Primarily cephalosporinases (e.g., AmpC). Often chromosomally encoded but can be plasmid-mediated. icureach.commsdmanuals.com |
| D | Serine-based | Known as oxacillinases (OXA). Can hydrolyze penicillins and some can hydrolyze carbapenems (e.g., OXA-48). icureach.commsdmanuals.com |
The Global Crisis of Antimicrobial Resistance and the Endemic Role of Beta-Lactamases
The emergence and spread of multidrug-resistant (MDR) bacteria constitute a global health crisis, threatening to reverse the medical advancements of the modern era. nih.govtandfonline.com The World Health Organization and other public health bodies have identified AMR as one of the top threats to humanity, with projections indicating that by 2050, deaths attributable to AMR could surpass those from cancer. nih.gov This crisis is driven by multiple factors, including the overuse and misuse of antibiotics in human and animal health, poor sanitation, and increased global travel, all of which contribute to the selection and spread of resistant pathogens. nih.govtandfonline.com
Within this crisis, β-lactamases play a central and endemic role. icureach.com The production of these enzymes is the most common mechanism of resistance to β-lactam antibiotics, the most widely prescribed class of antibacterial agents. researchgate.netpnas.org The proliferation of bacteria producing ESBLs, AmpC cephalosporinases, and particularly carbapenemases has led to high rates of resistance against third-generation cephalosporins and carbapenems. nih.govtandfonline.commdpi.com The rise of carbapenem-resistant Enterobacterales (CRE), often driven by carbapenemase enzymes like KPC, NDM, and OXA-48, is of particular concern due to the extremely limited treatment options available. droracle.aimdpi.com
Historical Development and Limitations of Classical Beta-Lactamase Inhibitors
The discovery of β-lactamases prompted a search for compounds that could inhibit these enzymes and restore the activity of β-lactam antibiotics. nih.gov This led to the development of the first generation of β-lactamase inhibitors in the late 1970s and early 1980s, including clavulanic acid, sulbactam (B1307), and tazobactam. icureach.comnih.gov These compounds are themselves β-lactam molecules and are often referred to as "suicide inactivators." icureach.com They work by forming a permanent, covalent bond with the serine residue in the active site of the β-lactamase, leading to the irreversible inactivation of the enzyme. icureach.comresearchgate.net
While these classical inhibitors were highly successful for a time and remain in clinical use, their effectiveness is limited. icureach.com Their primary utility is against Class A β-lactamases. icureach.comasm.org They exhibit poor or no activity against Class C (AmpC) enzymes and are completely ineffective against the zinc-dependent Class B metallo-β-lactamases (MBLs). icureach.commdpi.com Furthermore, the evolution of inhibitor-resistant variants within Class A has further compromised their efficacy. wikipedia.org The inability of these classical inhibitors to counter the growing threat of bacteria producing AmpC, OXA, and MBL enzymes highlighted a critical gap in the antimicrobial armamentarium.
The Imperative for Non-Beta-Lactam Beta-Lactamase Inhibitors in Contemporary Drug Discovery
The limitations of classical inhibitors created a clear and urgent need for a new generation of BLIs with a broader spectrum of activity. The ideal new inhibitor would be effective against the problematic Class C and D enzymes, which erode the efficacy of advanced cephalosporins and carbapenems. asm.org This imperative drove the discovery and development of non-β-lactam β-lactamase inhibitors, a class of compounds that are structurally distinct from the β-lactam core of penicillins and classical inhibitors. tandfonline.com
Avibactam (B1665839) is the first of this new generation to be introduced into clinical use. tandfonline.com As a member of the diazabicyclooctane (DBO) class, its mechanism of action is fundamentally different and offers significant advantages. tandfonline.compnas.org Avibactam forms a covalent bond with the active site serine of the β-lactamase, but unlike the "suicide" inhibitors, this reaction is reversible. tandfonline.commdpi.compnas.orgasm.org The inhibitor forms a stable carbamoyl-enzyme complex, effectively sequestering the enzyme. tandfonline.com Crucially, upon deacylation, the intact avibactam molecule is regenerated, not destroyed. mdpi.compnas.org This unique, reversible covalent mechanism allows avibactam to potently inhibit a wider range of enzymes, including Class A, Class C, and some clinically important Class D enzymes like OXA-48. tandfonline.commdpi.comasm.orgdrugbank.com The development of avibactam and other non-β-lactam inhibitors represents a critical strategic advance in the effort to preserve the utility of β-lactam antibiotics against highly resistant Gram-negative pathogens. pnas.orgmdpi.com
Table 2: Chemical Properties of Avibactam (sodium dihydrate)
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₂N₃NaO₇S (hydrate form) |
| Molecular Weight | 287.22 g/mol (anhydrous sodium salt) clinisciences.com |
| CAS Number | 1192491-61-4 (anhydrous sodium salt) nih.gov |
| Chemical Class | Diazabicyclooctane (DBO) pnas.org |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Amoxicillin |
| Ampicillin |
| Avibactam |
| Avibactam (sodium dihydrate) |
| Aztreonam (B1666516) |
| Carbenicillin |
| Cefepime (B1668827) |
| Cefotaxime |
| Cefotetan |
| Cefoxitin |
| Ceftaroline |
| Ceftazidime (B193861) |
| Cephalothin |
| Cilastatin |
| Clavulanic acid |
| Cloxacillin |
| Colistin |
| Imipenem (B608078) |
| Meropenem (B701) |
| Metronidazole |
| Olivanic acids |
| Oxacillin |
| Penicillin |
| Piperacillin |
| Relebactam (B560040) |
| Rifampicin |
| Sulbactam |
| Tazobactam |
| Tetracycline |
| Ticarcillin |
| Triclosan |
| Trimethoprim-sulfamethoxazole |
| Vaborbactam (B611620) |
Avibactam: Discovery and Early Development Trajectory of a Diazabicyclooctanone Dbo Beta Lactamase Inhibitor
Conceptualization and Identification of the Diazabicyclooctanone (DBO) Scaffold
The emergence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, necessitated the development of novel inhibitors to protect these crucial therapeutic agents. wikipedia.org This led to the exploration of non-β-lactam scaffolds that could mimic the reactive nature of the β-lactam ring without being susceptible to the same resistance mechanisms. The diazabicyclooctanone (DBO) scaffold, specifically the 1,6-diazabicyclo[3.2.1]octan-7-one core, emerged as a promising candidate. mdpi.com This bicyclic structure, featuring a reactive urea (B33335), was conceptualized as a new class of serine β-lactamase inhibitor. oup.com The unique bridged ring system of the DBO scaffold provided a rigid framework that could be chemically modified to optimize inhibitory activity against a broad range of β-lactamases. nih.govnih.gov
The DBO scaffold gained significant attention from researchers, culminating in the development and eventual approval of avibactam (B1665839) and relebactam (B560040). mdpi.com These compounds demonstrated the potential of the DBO core to effectively inhibit Ambler class A, C, and some class D β-lactamases. mdpi.comtandfonline.com The journey to avibactam involved extensive research efforts by several companies, including Rhône Poulenc, Sanofi Aventis, Novexel, and eventually AstraZeneca, building upon the initial discovery of the DBO compounds. tandfonline.com
Early Stage Screening and Lead Optimization for Avibactam
The initial screening of compounds based on the diazabicyclooctanone (DBO) scaffold revealed promising inhibitory activity against clinically significant β-lactamases. nih.gov Avibactam, formerly known as NXL104 and AVE1330A, was identified as a potent inhibitor through these early screening programs. nih.gov The lead optimization process for avibactam focused on enhancing its spectrum of activity and improving its pharmacokinetic properties.
Fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies were instrumental in the optimization process. nih.govfrontiersin.org These computational and medicinal chemistry approaches allowed for the rational design of modifications to the DBO core to improve binding affinity and inhibitory potency against a wider range of β-lactamases. nih.govfrontiersin.org For instance, modifications to the six-membered ring of the avibactam scaffold, such as the introduction of a double bond, were shown to enhance efficacy against class D carbapenemases. acs.org
The optimization process also involved the synthesis and evaluation of numerous derivatives. For example, the synthesis of triazole-functionalized DBOs was explored to assess their inhibitory potential against various β-lactamases, including TEM-1, KPC-2, CTX-M-15, AmpC, and OXA-48. mdpi.com The overarching goal of these optimization efforts was to develop a broad-spectrum inhibitor that could be paired with existing β-lactam antibiotics to overcome resistance.
Pre-patent Literature and Initial Academic Disclosures of Avibactam's Inhibitory Properties
Prior to its extensive patenting and clinical development, initial academic disclosures and pre-patent literature began to shed light on the inhibitory potential of avibactam (then identified as NXL104). Early publications highlighted its novel, non-β-lactam structure and its potent activity against a wide array of serine β-lactamases. nih.govtandfonline.com These initial reports emphasized that avibactam possessed a unique mechanism of action, forming a covalent but reversible bond with the active site serine of the β-lactamase enzyme. pnas.orgseq.es This was a significant departure from the "suicide" mechanism of older inhibitors like clavulanic acid and tazobactam, which bind irreversibly. oup.comsemanticscholar.org
Research published in academic journals detailed the inhibitory spectrum of avibactam, demonstrating its effectiveness against Ambler class A (including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs)), class C (AmpC), and some class D enzymes. oup.comnih.gov For instance, studies showed that avibactam had low 50% inhibitory concentrations (IC50s) for clinically important enzymes like TEM-1, KPC-2, and CTX-M-15. nih.govmedchemexpress.com The ability of avibactam to restore the in-vitro activity of cephalosporins like ceftazidime (B193861) against resistant strains was a key finding in these early disclosures. nih.gov
Crystal structure analyses of avibactam in complex with various β-lactamases, such as CTX-M-15 and Pseudomonas aeruginosa AmpC, provided crucial insights into the structural basis of its inhibitory activity. nih.gov These studies helped to elucidate the molecular interactions responsible for its broad-spectrum efficacy.
Strategic Positioning of Avibactam within the Contemporary Beta-Lactamase Inhibitor Landscape
Avibactam was strategically developed to address the significant gaps in the activity of existing β-lactamase inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam. wikipedia.orgoup.com These older inhibitors were primarily effective against class A β-lactamases and had limited or no activity against the emerging threat of class C (AmpC) and class D (OXA-type) carbapenemases, as well as Klebsiella pneumoniae carbapenemases (KPCs). wikipedia.orgijmedicine.com Avibactam's broader spectrum of inhibition, encompassing class A, C, and some D enzymes, positioned it as a critical agent to combat multidrug-resistant Gram-negative bacteria. oup.comtandfonline.com
The unique, reversible covalent inhibition mechanism of avibactam also set it apart from its predecessors, which are irreversible "suicide" inhibitors. oup.compnas.orgseq.es This novel mechanism contributes to its stability and sustained inhibitory activity.
In the contemporary landscape, avibactam is often compared to other newer inhibitors like relebactam and vaborbactam (B611620). While all represent significant advances, they have different inhibitory profiles. For instance, vaborbactam is particularly potent against KPC enzymes but lacks activity against class D carbapenemases. mdpi.com Relebactam, another DBO derivative, is effective against class A and C enzymes but has limited activity against class D enzymes. mdpi.com Avibactam's ability to inhibit OXA-48-type carbapenemases gives it a unique and crucial role in treating infections caused by pathogens producing these enzymes. mdpi.com
The combination of avibactam with β-lactam antibiotics, most notably ceftazidime, has been a key strategic element. This combination restores the efficacy of ceftazidime against many resistant strains. ijmedicine.comtandfonline.com Furthermore, the combination of avibactam with aztreonam (B1666516) is a strategic approach to tackle infections caused by metallo-β-lactamase (MBL)-producing bacteria. wikipedia.orgtandfonline.com While avibactam itself does not inhibit MBLs, it protects aztreonam from hydrolysis by co-produced serine-β-lactamases, allowing aztreonam to exert its activity against the MBL-producing pathogens. wikipedia.orgtandfonline.com
Inhibitory Profile of Avibactam Compared to Other Beta-Lactamase Inhibitors
| Inhibitor | Class A (e.g., KPC, ESBLs) | Class C (AmpC) | Class D (e.g., OXA-48) | Class B (Metallo-β-lactamases) | Mechanism of Action |
| Avibactam | Inhibits wikipedia.orgoup.com | Inhibits wikipedia.orgoup.com | Inhibits some (e.g., OXA-48) wikipedia.orgoup.com | No activity wikipedia.org | Covalent, Reversible oup.compnas.org |
| Clavulanic Acid | Inhibits oup.comijmedicine.com | No activity | No activity | No activity | Covalent, Irreversible ("Suicide") oup.comijmedicine.com |
| Tazobactam | Inhibits oup.comijmedicine.com | No activity | No activity | No activity | Covalent, Irreversible ("Suicide") oup.comijmedicine.com |
| Sulbactam | Inhibits oup.comijmedicine.com | No activity | No activity | No activity | Covalent, Irreversible ("Suicide") oup.comijmedicine.com |
| Relebactam | Inhibits mdpi.com | Inhibits mdpi.com | Limited activity mdpi.com | No activity ijmedicine.com | Covalent, Reversible |
| Vaborbactam | Inhibits (especially KPC) mdpi.com | No activity | No activity | No activity ijmedicine.com | Covalent, Reversible |
Chemical Synthesis and Derivatization Methodologies for Avibactam Sodium Dihydrate
Original Synthetic Pathways for Avibactam's Core Structure
The initial synthetic routes to avibactam (B1665839) laid the groundwork for its production, establishing the key chemical transformations required to construct the [3.2.1] bicyclic core. These early methods, while crucial for initial studies, often involved lengthy steps and challenging purifications.
Key Synthetic Intermediates and Protecting Group Strategies
A cornerstone of avibactam synthesis is the preparation of the chiral piperidine (B6355638) ring, which forms a significant portion of the DBO scaffold. A pivotal intermediate in many synthetic approaches is ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. acs.org The synthesis of this intermediate often starts from readily available chiral precursors like L-pyroglutamic acid. informahealthcare.com
The Boc group is typically removed under acidic conditions, while the FMOC group is base-labile. americanpeptidesociety.org In the context of avibactam synthesis, the FMOC group has been shown to offer better operability due to the milder deprotection conditions required. acs.orgup.pt This is particularly advantageous in later stages of the synthesis where the molecule may be sensitive to harsh acidic environments.
Interactive Table: Comparison of Protecting Group Strategies in Avibactam Synthesis
| Protecting Group | Deprotection Condition | Advantages in Avibactam Synthesis | Disadvantages in Avibactam Synthesis |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) acs.org | Readily available starting materials. | Harsher deprotection conditions can lead to side reactions or degradation of sensitive intermediates. americanpeptidesociety.org |
| FMOC (9-fluorenylmethyloxycarbonyl) | Basic (e.g., diethylamine) up.pt | Milder deprotection conditions, improving overall yield and purity. acs.orgup.pt Allows for spontaneous cyclization to form the urea (B33335) ring upon deprotection. up.pt | May be more expensive than Boc protecting groups. |
Critical Reaction Steps and Yield Optimization
Several key reactions are central to the construction of the avibactam molecule. The formation of the urea functionality within the DBO ring system has been a significant hurdle. up.pt Initial attempts at direct urea formation were often low-yielding. acs.org A strategic reversal of reaction steps, where the amide is formed prior to the urea subunit, proved to be more efficient. acs.org
Another critical step is the sulfation of the hydroxyl group on the DBO core, followed by debenzylation to remove the benzyl (B1604629) protecting group. acs.org Optimization of these steps has led to the development of one-pot procedures, significantly improving efficiency and reducing the number of isolation steps. acs.orgup.pt
Interactive Table: Overview of Key Reaction Steps and Yields in Avibactam Synthesis
| Reaction Step | Reagents/Conditions | Typical Yield | Key Optimization Strategies |
|---|---|---|---|
| Amide Formation | NH3/MeOH/toluene acs.org | 96.5% acs.org | Reversing the sequence of reaction steps (amide formation before urea cyclization). acs.org |
| Urea Cyclization | FMOC protection followed by deprotection with diethylamine. up.pt | ~89% for the protected urea intermediate. acs.orgacs.org | Introduction of a protecting group strategy (e.g., FMOC) to improve efficiency and operability. up.pt |
| One-Pot Debenzylation/Sulfation | Pd/C, H2, Sulfur trioxide trimethylamine (B31210) complex. acs.orgrsc.org | High | Simultaneous deprotection and sulfation to reduce steps and improve efficiency. acs.org |
| Salt Formation | Sodium 2-ethylhexanoate (B8288628) acs.org | ~90% up.pt | Sterile salt exchange crystallization. up.pt |
Stereochemical Control and Purity Assurance in Avibactam Synthesis
The biological activity of avibactam is highly dependent on its specific stereochemistry at the C2 and C5 positions of the piperidine ring (2S, 5R). Therefore, establishing and maintaining the correct stereochemistry throughout the synthesis is paramount.
Several strategies have been employed to achieve high stereochemical purity. One effective method is the use of lipase-catalyzed resolution. For example, immobilized Candida antarctica lipase (B570770) B has been used for the kinetic resolution of a racemic piperidine intermediate, achieving high enantiomeric excess (e.g., >98% ee). Another approach involves the use of chiral catalysts, such as Rh-catalyzed asymmetric hydrogenation, to create a key stereogenic center with high enantiocontrol (e.g., 99% ee). rsc.org The use of chirally pure starting materials, such as L-pyroglutamic acid, also serves as a foundational strategy to introduce the desired stereochemistry early in the synthetic sequence. informahealthcare.com
Purity assurance is maintained through rigorous purification of intermediates and the use of analytical techniques such as chiral high-performance liquid chromatography (CHPLC) to determine diastereomeric and enantiomeric purity. informahealthcare.com The isolation of stable, crystalline intermediates, such as the tetrabutylammonium (B224687) salt of avibactam, also facilitates purification and handling during the manufacturing process. up.pt
Interactive Table: Methods for Stereochemical Control in Avibactam Synthesis
| Method | Description | Reported Efficiency | Reference |
|---|---|---|---|
| Lipase-Catalyzed Resolution | Enzymatic resolution of a racemic intermediate. | >98% enantiomeric excess. | |
| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rh-based) to create a stereocenter. | 99% enantiomeric excess. | rsc.org |
| Chiral Starting Material | Synthesis begins with an enantiomerically pure compound like L-pyroglutamic acid. | High diastereomeric excess. | informahealthcare.com |
Advanced and Scalable Synthetic Approaches for Avibactam
Process Chemistry Innovations for Research-Scale Production
Furthermore, the adoption of flow technologies for the synthesis of key intermediates has been shown to offer advantages over traditional batch processing. rsc.org Continuous flow reactors can improve heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, particularly for exothermic reactions. tianmingpharm.com These process chemistry innovations have been crucial in scaling up the synthesis of avibactam from the laboratory to research-scale production and beyond. acs.orgtianmingpharm.com
Sustainable and Green Chemistry Principles in Avibactam Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. news-medical.netinstituteofsustainabilitystudies.comnih.govjddhs.com The synthesis of avibactam has been a target for the application of these principles, aiming to create a more sustainable manufacturing process.
Key green chemistry strategies employed in avibactam synthesis include:
Use of Environmentally Friendly Solvents and Reagents: Efforts have been made to replace hazardous solvents and reagents with greener alternatives. acs.orggoogle.com For example, using a water/isopropanol solvent system for the debenzylation/sulfation step is a more environmentally benign choice than many organic solvents. rsc.org
Biocatalysis: The use of enzymes, such as lipases for kinetic resolution, represents a key green chemistry approach. acs.orggoogle.com Biocatalysis often proceeds under mild conditions, with high selectivity, and reduces the need for heavy metal catalysts.
Atom Economy: Process optimization, such as the development of one-pot reactions, improves the atom economy of the synthesis by incorporating a greater percentage of the starting materials into the final product and reducing waste. up.ptnews-medical.net
Process Intensification: The use of continuous flow chemistry not only improves efficiency but also aligns with green chemistry principles by reducing energy consumption and waste generation compared to large-scale batch reactors. rsc.orgjddhs.com
These efforts have resulted in a commercial process for avibactam with a significantly improved yield and a reduced environmental impact compared to the initial synthetic routes. up.pt
Synthetic Routes to Avibactam Derivatives and Analogues for Research Purposes
The diazabicyclooctane (DBO) scaffold of avibactam has proven to be a versatile platform for chemical modification. Researchers have developed various synthetic methodologies to generate derivatives and analogues aimed at elucidating structure-activity relationships (SAR), probing mechanisms of action, and developing new therapeutic agents with improved properties. These efforts can be broadly categorized into strategies for functional group modification and the incorporation of specialized probes for biophysical and mechanistic investigations.
Strategies for Functional Group Modification and Diversification
The chemical derivatization of avibactam has largely focused on modifications at the C2 and C6 positions of the DBO core, as well as the sulfate (B86663) group. These modifications are intended to explore new interactions with the target enzymes, primarily serine β-lactamases, and to modulate the physicochemical properties of the molecule.
A primary strategy for diversification involves the modification of the C2 carboxamide group. Researchers have successfully synthesized a range of avibactam derivatives by replacing this amide with other functional groups. For instance, new derivatives containing sulfonylamidine and amidine moieties at the C2 position have been synthesized and evaluated. Current time information in Bangalore, IN.researchgate.netresearchgate.net The general synthetic approach for these modifications often involves a multi-step sequence starting from a protected DBO intermediate. In the case of sulfonylamidine derivatives, a key step is the reaction of a C2-hydroxy DBO intermediate with sulfonyl chlorides or anhydrides, followed by debenzylation and reaction with a sulfur trioxide-pyridine complex. Current time information in Bangalore, IN. Similarly, amidine-substituted analogues have been prepared by converting a C2-cyano group on the DBO ring into an amidine functionality. Current time information in Bangalore, IN.etsu.edu
Another key functional handle for diversification is the introduction of a thioether at the C2 position. These 2-thio substituted DBO derivatives have shown potent inhibitory activities against serine β-lactamases. researchgate.net This modification has been shown to enhance the ability to restore the antimicrobial activities of partner β-lactams against pathogens producing classes A, C, and D β-lactamases. nih.gov
A particularly versatile strategy for creating a diverse library of avibactam analogues involves the synthesis of an azido (B1232118) derivative of the DBO scaffold. nih.govnih.govresearchgate.net This azido-DBO intermediate serves as a powerful building block for functionalization via the Huisgen-Sharpless cycloaddition reaction, a form of "click chemistry". researchgate.netnih.govnih.govresearchgate.netnih.gov This reaction allows for the efficient and specific coupling of the azido-DBO core with a wide variety of alkyne-containing molecules, leading to the formation of triazole-substituted DBO analogues. etsu.edu This methodology provides a modular and high-yielding route to novel derivatives with diverse substituents, which is invaluable for exploring the chemical space around the avibactam scaffold.
Furthermore, derivatization of the primary amide functionality has led to the development of new DBO analogues with altered biological profiles, some of which even exhibit intrinsic antibacterial activity. tandfonline.comresearchgate.net Additionally, to improve oral bioavailability, prodrugs of avibactam have been designed and synthesized by protecting the sulfate group with various ester moieties. etsu.edu
Table 1: Strategies for Functional Group Modification of Avibactam
| Modification Site | Strategy | Resulting Functional Group | Purpose of Modification |
|---|---|---|---|
| C2-carboxamide | Replacement | Sulfonylamidine | Explore new enzyme interactions |
| C2-carboxamide | Replacement | Amidine | Explore new enzyme interactions |
| C2-position | Substitution | Thioether | Enhance inhibitory activity |
| C2-position | Introduction of azide | Triazole (via click chemistry) | Versatile diversification for SAR studies |
| Primary amide | Derivatization | Various substituted amides | Modulate biological activity |
| Sulfate group | Esterification | Ester prodrugs | Improve oral bioavailability |
Incorporation of Probes for Biophysical and Mechanistic Studies
To gain deeper insights into the molecular mechanism of action of avibactam, researchers have pursued the synthesis of analogues incorporating various biophysical and mechanistic probes. These probes allow for the study of the inhibitor's interaction with its target enzymes using a range of advanced analytical techniques.
Isotopic Labeling for NMR Studies: A powerful method for studying enzyme-inhibitor interactions in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of isotopically labeled avibactam analogues, for example with ¹³C, allows for detailed mechanistic studies. researchgate.netmedchemexpress.com ¹³C-NMR has been instrumental in investigating the carbamylation status of a critical lysine (B10760008) residue in the active site of class D β-lactamases upon avibactam binding. researchgate.netnih.gov These studies have provided valuable data on how avibactam and halide ions affect the enzyme's catalytic machinery, revealing differences between observations in solution versus the crystalline state. nih.gov
Fluorescent Probes for Imaging and Binding Assays: Although direct synthesis of a fluorescently labeled avibactam is not prominently detailed in the reviewed literature, the development of fluorescent probes based on the closely related DBO inhibitor, relebactam (B560040), provides a clear blueprint for such endeavors. nih.gov These probes typically involve conjugating a fluorophore, such as fluorescein, to the DBO scaffold. nih.gov One innovative approach involves using "turn-on" fluorophores that are non-fluorescent in solution but become fluorescent upon binding to the target enzyme, allowing for wash-free imaging of bacterial cells expressing the target β-lactamase. nih.gov The synthesis of an azido-DBO intermediate for avibactam provides a strategic entry point for attaching alkyne-functionalized fluorophores via click chemistry, enabling the creation of bespoke fluorescent probes for various applications, including fluorescence microscopy and binding affinity assays. nih.govnih.govresearchgate.netresearchgate.net A fluorescent assay kit for the simultaneous determination of avibactam and ceftazidime (B193861) has also been developed, where the intrinsic fluorescence of avibactam is utilized. nih.gov
Photoaffinity Probes for Target Identification: Photoaffinity labeling is a powerful technique used to identify the binding partners of a molecule within a complex biological system. This involves incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) into the molecule of interest. medchemexpress.com Upon photo-irradiation, this group forms a highly reactive species that covalently crosslinks to nearby molecules, allowing for their subsequent identification. An avibactam derivative, FPI-1523, has been described as a potent β-lactamase inhibitor that also functions as a probe, although specific details of its photoreactive moiety are not fully elaborated in the provided context. medchemexpress.comnih.gov The general design of such a probe would involve tethering a photoreactive group to the avibactam scaffold, often along with a reporter tag like biotin (B1667282) for enrichment and detection. The synthesis of such probes could leverage the versatile functional handles developed for avibactam, such as the azido-DBO intermediate, to attach the necessary photo-crosslinking and reporter functionalities. nih.govnih.govresearchgate.net
Table 2: Probes Incorporated into Avibactam Analogues for Research
| Probe Type | Synthetic Strategy | Purpose | Analytical Technique(s) |
|---|---|---|---|
| Isotopic Label (¹³C) | Incorporation during synthesis | Mechanistic studies of enzyme-inhibitor interaction | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., via click chemistry to an azido-analogue) | Visualization of inhibitor binding, localization in cells, binding assays | Fluorescence Microscopy, Spectroscopy |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag | Identification of molecular targets and binding sites | Mass Spectrometry, Western Blotting |
| Spin Label | Incorporation of a stable radical (e.g., nitroxide) | Studying conformational changes and dynamics | Electron Paramagnetic Resonance (EPR) Spectroscopy |
While specific examples for every type of probe directly attached to avibactam are not exhaustively detailed in the literature, the synthetic methodologies developed for its derivatization provide clear and feasible routes for the creation of these essential research tools. The ongoing investigation into β-lactamase inhibition will undoubtedly rely on the continued innovation in the chemical synthesis of such advanced avibactam analogues.
Mechanistic Elucidation of Avibactam S Beta Lactamase Inhibition
General Principles of Serine Beta-Lactamase Catalysis and Inhibition
Serine β-lactamases represent a major mechanism of bacterial resistance to β-lactam antibiotics. nih.gov These enzymes, categorized as Ambler classes A, C, and D, utilize a serine residue at their active site to catalyze the hydrolysis of the amide bond within the β-lactam ring, rendering the antibiotic ineffective. researchgate.netresearchgate.net The catalytic process is a two-step reaction involving acylation and deacylation. nih.govebi.ac.uk
In the initial acylation step, the active-site serine, acting as a nucleophile, attacks the carbonyl carbon of the β-lactam ring. This process is facilitated by a general base, which abstracts a proton from the serine hydroxyl group, increasing its nucleophilicity. ebi.ac.uk This attack leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable acyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.netpnas.org
The second step, deacylation, involves the hydrolysis of the acyl-enzyme intermediate. A water molecule, activated by a general base, acts as a nucleophile and attacks the ester linkage of the acyl-enzyme complex. researchgate.net This regenerates the free, active enzyme, which can then proceed to hydrolyze another molecule of the β-lactam antibiotic. nih.gov The efficiency of β-lactamases stems from their ability to rapidly perform both the acylation and deacylation steps. ebi.ac.uk
Inhibition of these enzymes often involves compounds that can also acylate the active site serine. However, effective inhibitors typically form a very stable acyl-enzyme intermediate that is resistant to hydrolysis or undergoes chemical rearrangement to a more stable, inactive form. oup.com
Specificity and Potency of Avibactam (B1665839) Against Ambler Class A Beta-Lactamases
Avibactam exhibits potent inhibitory activity against a wide array of Ambler class A β-lactamases. nih.gov This class of enzymes includes many clinically significant β-lactamases, such as the TEM, SHV, and CTX-M families, as well as the Klebsiella pneumoniae carbapenemase (KPC) enzymes. nih.govmdpi.com The efficiency of acylation by avibactam, represented by the k₂/Kᵢ value, is particularly high for class A enzymes. For example, the k₂/Kᵢ for the CTX-M-15 enzyme is 1.0 x 10⁵ M⁻¹s⁻¹. nih.govnih.gov
The potency of avibactam against these enzymes is also reflected in its low half-maximal inhibitory concentration (IC₅₀) values. For several class A enzymes, including ESBLs and carbapenemases, the IC₅₀ values for avibactam are in the nanomolar range, indicating strong inhibition. researchgate.net
Extended-spectrum β-lactamases (ESBLs) are a significant threat due to their ability to hydrolyze a broad range of cephalosporins. Avibactam is a potent inhibitor of many common ESBLs, including those from the CTX-M, SHV, and TEM families. mdpi.comnih.gov The addition of avibactam to β-lactam antibiotics can restore their activity against ESBL-producing bacteria. nih.gov
The inhibitory activity of avibactam against ESBLs has been demonstrated in numerous studies. For instance, the combination of ceftazidime (B193861) and avibactam has shown high susceptibility rates against ESBL-producing Enterobacterales. nih.gov The potent inhibition of ESBLs by avibactam is a key factor in its clinical utility for treating infections caused by these multidrug-resistant organisms. nih.govoup.com
Interactive Data Tables
Table 1: Kinetic Parameters of Avibactam Against Various Beta-Lactamases
Table 2: IC₅₀ Values of Avibactam Against Class A Beta-Lactamases
Inhibition of Select Class A Carbapenemases (e.g., KPC-type)
Avibactam demonstrates potent inhibitory activity against several Ambler Class A carbapenemases, most notably the Klebsiella pneumoniae carbapenemase (KPC) family, including the widespread KPC-2 variant. The inhibitory mechanism of avibactam against these enzymes is a multi-step process involving a reversible covalent interaction. This process begins with the formation of a non-covalent Michaelis complex, followed by the nucleophilic attack of the active site serine (Ser70) on the carbonyl carbon of avibactam's urea (B33335) moiety. This attack leads to the formation of a transient tetrahedral intermediate. nih.govnih.gov Subsequently, the diazabicyclooctane ring opens, resulting in a stable, covalent carbamoyl-enzyme complex. nih.govtmc.edu
A key feature of avibactam's interaction with Class A carbapenemases is the reversibility of this covalent bond. The carbamoyl-enzyme complex can undergo deacylation through two principal pathways. The primary and more rapid pathway involves an intramolecular cyclization that reforms the intact avibactam molecule, which is then released from the active site. nih.gov A secondary, slower pathway involves hydrolysis of the carbamoyl (B1232498) linkage, which can lead to fragmentation of the avibactam molecule. rcsb.orgresearchgate.net However, the rate of decarbamylation (koff) is significantly slower than the rate of carbamylation (k2/Ki), leading to a prolonged residence time of avibactam in the active site and effective inhibition of the enzyme. rcsb.org
Kinetic studies have quantified the potency of avibactam against KPC-2. The efficiency of acylation (k2/Ki) for KPC-2 has been reported to be in the range of 1.4 x 104 M-1s-1, with a slow deacylation rate, resulting in a half-life of the acyl-enzyme complex of approximately 82 minutes. rcsb.org However, the emergence of resistance to the ceftazidime-avibactam combination has been linked to specific mutations within the KPC-2 enzyme. For instance, the D179Y substitution in the Ω-loop of KPC-2 has been shown to dramatically reduce the carbamylation efficiency of avibactam by approximately 70,000-fold, leading to impaired inhibition. rcsb.orgresearchgate.net Other mutations, such as S130G, also significantly decrease the acylation efficiency, thereby compromising the inhibitory effect of avibactam. acs.orgresearchgate.net
Table 1: Kinetic Parameters of Avibactam Inhibition against KPC-2
| Parameter | Value | Reference |
|---|---|---|
| k2/Ki (M-1s-1) | 1.4 x 104 | rcsb.org |
| koff (s-1) | 1.4 x 10-4 | rcsb.org |
| Half-life (t1/2) (min) | 82 | rcsb.org |
Specificity and Potency of Avibactam Against Ambler Class C Beta-Lactamases (AmpC)
Avibactam exhibits significant inhibitory activity against Ambler Class C β-lactamases, commonly known as AmpC enzymes. These enzymes, found in a variety of Gram-negative bacteria including Pseudomonas aeruginosa and Enterobacter cloacae, are a major cause of resistance to cephalosporins. The mechanism of avibactam's inhibition of AmpC enzymes is analogous to its action on Class A enzymes, involving a reversible covalent modification of the active site serine residue. rcsb.org
The specificity of avibactam for AmpC enzymes is attributed to the conserved nature of the avibactam binding pocket across various Class C β-lactamases. rcsb.org This conservation ensures that avibactam can effectively inhibit a range of AmpC variants. The addition of avibactam to β-lactam antibiotics like ceftazidime has been shown to restore their activity against AmpC-overproducing strains of P. aeruginosa and Enterobacterales. nih.govnih.gov However, similar to Class A enzymes, mutations within the AmpC active site can lead to reduced susceptibility to avibactam. For example, the N346Y substitution has been shown to decrease the carbamoylation efficacy of avibactam due to steric hindrance. rcsb.org
Table 2: Acylation Efficiency of Avibactam against Select AmpC β-Lactamases
| Enzyme | Organism | k2/Ki (M-1s-1) | Reference |
|---|---|---|---|
| AmpC | Pseudomonas aeruginosa | 1.6 x 103 | rcsb.org |
| AmpC | Enterobacter cloacae | 2.1 x 103 | rcsb.org |
Specificity and Potency of Avibactam Against Select Ambler Class D Beta-Lactamases
The inhibitory activity of avibactam against Ambler Class D β-lactamases, also known as oxacillinases (OXA), is more variable compared to its activity against Class A and Class C enzymes. nih.govrcsb.org While avibactam demonstrates potent inhibition against certain OXA-type carbapenemases, its efficacy against others is significantly lower. This variability is attributed to structural differences in the active sites of different OXA enzymes. nih.gov
Avibactam is a potent inhibitor of the clinically significant OXA-48 carbapenemase and its variants. nih.gov The mechanism of inhibition follows the same reversible covalent pathway observed with other serine β-lactamases. Kinetic studies have shown that the acylation rate of avibactam against OXA-48 is comparable to that of Class C enzymes, with a k2/Ki value of 1.4 x 103 M-1s-1. rcsb.org The deacylation process for the avibactam-OXA-48 complex is notably slow, with a reported half-life for enzyme recovery of approximately 1000 minutes, indicating a very stable acyl-enzyme intermediate and prolonged inhibition. rcsb.org
In contrast, the inhibition of other OXA enzymes, such as OXA-10, by avibactam is significantly less efficient. The acylation rate for OXA-10 is approximately 100-fold lower than that for OXA-48. rcsb.org This difference in potency is attributed to structural features within the active site that can restrict the entry and binding of the inhibitor. researchgate.net The presence of a hydrophobic bridge in some OXA enzymes, which is absent in OXA-48, has been suggested as a factor that hinders avibactam binding. researchgate.net
The emergence of resistance to ceftazidime-avibactam in OXA-48-producing isolates has been associated with specific amino acid substitutions. For example, the P68A and Y211S mutations in OXA-48 have been shown to increase the hydrolysis of ceftazidime while reducing the inhibitory activity of avibactam. nih.gov
Table 3: Kinetic Parameters of Avibactam Inhibition against Select OXA-type β-Lactamases
| Enzyme | k2/Ki (M-1s-1) | koff (s-1) | Half-life (t1/2) (min) | Reference |
|---|---|---|---|---|
| OXA-48 | 1.4 x 103 | 1.2 x 10-5 | ~1000 | rcsb.orgrcsb.org |
| OXA-10 | 11 | 1.3 x 10-6 | >5 days | rcsb.org |
Structural Biology of Avibactam-Enzyme Complexes
X-ray crystallography has provided detailed structural insights into the molecular basis of avibactam's inhibition of various serine β-lactamases. These studies have confirmed the covalent binding of avibactam to the catalytic serine residue (Ser70 in Class A, Ser64 in Class C) in the active site of these enzymes. nih.govrcsb.orgacs.org The crystal structures of avibactam in complex with Class A enzymes like KPC-2 and CTX-M-15, Class C enzymes like P. aeruginosa AmpC, and Class D enzymes like OXA-48 have been resolved at high resolution. nih.govrcsb.orgacs.orgresearchgate.net
These crystallographic studies reveal a conserved binding mode of avibactam across different classes of serine β-lactamases. The carbamoyl-enzyme complex shows the opened diazabicyclooctane ring of avibactam, with the carbamate (B1207046) carbonyl oxygen positioned in the oxyanion hole, where it forms hydrogen bonds with the backbone amides of key active site residues. researchgate.net The sulfate (B86663) group of avibactam is typically oriented towards a region of the active site that allows for interactions with positively charged or polar residues, further stabilizing the complex. nih.gov
In the KPC-2-avibactam complex, the inhibitor is covalently bonded to Ser70, and the structure provides insights into how certain resistance mutations, like those at positions S130 and D179, can disrupt the key interactions necessary for efficient inhibition. rcsb.org Similarly, the high-resolution structure of the P. aeruginosa AmpC-avibactam complex highlights the specific hydrogen bonding network that contributes to the potent inhibition of this Class C enzyme. nih.gov For the Class D enzyme OXA-48, the crystal structure reveals the binding mode of avibactam and provides a rationale for its selective inhibition of this particular OXA-type carbapenemase. acs.org These structural studies are crucial for understanding the mechanism of action of avibactam and for the rational design of new, more potent β-lactamase inhibitors.
Identification of Key Active Site Residues and Conformational Changes Induced by Avibactam Binding
The inhibitory activity of avibactam stems from its ability to form a covalent, yet reversible, bond with a critical serine residue in the active site of serine-β-lactamases. nih.govasm.org High-resolution structural studies of avibactam in complex with various β-lactamases, including class A, C, and D enzymes, have been instrumental in identifying the key amino acid residues that facilitate this interaction and the subsequent conformational changes within the enzyme. nih.govacs.orgnih.gov
Upon entering the active site, avibactam's diazabicyclooctane core scaffold positions it for nucleophilic attack by the catalytic serine (e.g., Ser70 in class A enzymes like CTX-M-15 and KPC-2, and Ser64 in class C AmpC). nih.govresearchgate.net This attack leads to the opening of avibactam's five-membered ring and the formation of a stable carbamoyl-enzyme intermediate. tandfonline.com The stability and formation of this covalent adduct are governed by a network of interactions with surrounding residues.
In the class C enzyme Pseudomonas aeruginosa AmpC, a high-resolution crystal structure revealed that eight residues play key roles in binding avibactam. nih.gov The carboxamide group of avibactam interacts with the side chains of Asn152 and Gln120, while the sulfate moiety is positioned by interactions with Thr316, Lys315, and Asn346. nih.gov Crucially, Tyr150 and Lys67 are positioned to act as catalytic residues, facilitating the formation of the covalent bond with Ser64. nih.gov
Similarly, in class A β-lactamases such as CTX-M-15, key interactions involve hydrogen bonding between avibactam and residues like Ser70, Ser130, and Ser237. nih.govasm.org The interaction with Ser130, in particular, has been proposed to be unique, with this residue acting as a general base in the inhibition mechanism. acs.org For the KPC-2 enzyme, residues such as Asn131, Thr234, and Thr236 have been noted to form hydrogen bonds with the inhibitor. researchgate.net
Binding of avibactam induces distinct conformational changes in the active site. In P. aeruginosa AmpC, a notable change is the decreased distance between Tyr150 and Lys67, which shifts from 3.8 Å in the unbound state to 2.8 Å when covalently linked to avibactam. nih.gov This movement is critical for the catalytic process. In some class D enzymes like OXA-48, avibactam binding can induce the decarbamylation of the catalytic Lys73, a modification that is thought to contribute to its inhibitory potency against this class of enzymes. researchgate.net Furthermore, in certain resistant variants, mutations in the Ω-loop (e.g., D179Y in KPC-2) can alter the loop's conformation, which in turn impairs avibactam binding and inhibition, highlighting the importance of this structural element's precise positioning for effective inhibition. asm.orgasm.orgnih.gov
Table 1: Key Active Site Residues Interacting with Avibactam in Different β-Lactamases
| β-Lactamase (Class) | Key Residue(s) | Role in Interaction | Source(s) |
|---|---|---|---|
| P. aeruginosa AmpC (C) | Ser64 | Catalytic residue; forms covalent bond with avibactam. | nih.gov |
| Lys67, Tyr150 | Catalytic roles in facilitating covalent bond formation. | nih.gov | |
| Gln120, Asn152 | Interact with the carboxamide group of avibactam. | nih.gov | |
| Lys315, Thr316, Asn346 | Position the sulfate moiety of avibactam via hydrogen bonds. | nih.gov | |
| CTX-M-15 (A) | Ser70 | Catalytic residue; forms covalent bond with avibactam. | asm.org |
| Ser130 | Acts as a general base; hydrogen bonding. | acs.org | |
| Ser237 | Hydrogen bonding with the inhibitor. | asm.org | |
| KPC-2 (A) | Asn131, Thr234, Thr236 | Hydrogen bonding with avibactam. | researchgate.net |
| OXA-48 (D) | Lys73 | Catalytic lysine (B10760008); avibactam binding induces its decarbamylation. | researchgate.net |
Molecular Dynamics Simulations of Avibactam-Target Interactions
Molecular dynamics (MD) simulations and quantum chemical calculations have provided deeper, dynamic insights into the mechanism of avibactam inhibition, complementing the static pictures offered by crystallography. nih.gov These computational studies are particularly valuable for elucidating the reversible nature of avibactam's covalent inhibition, a key feature that distinguishes it from irreversible β-lactam-based inhibitors. asm.orgmdpi.com
Simulations have been employed to model the entire inhibitory pathway, from the initial non-covalent binding of avibactam in the enzyme's active site to the formation of the covalent carbamoyl-enzyme complex and, crucially, the subsequent deacylation step. nih.gov A significant finding from these studies is the elucidation of the factors that favor recyclization (reformation of the intact avibactam ring) over hydrolysis of the covalent intermediate. nih.govnih.gov
Computational analyses of avibactam with a class C β-lactamase revealed that the recyclization of the carbamoyl complex is energetically favored over hydrolysis. nih.gov This process is facilitated by a "structural" water molecule that acts as a proton shuttle, aiding in the protonation of the nucleophilic serine during the ring-closing reaction. nih.gov The simulations also highlighted the importance of stabilizing the negative charge that develops on the aminocarbonyl oxygen during this process. In contrast, analogous simulations for β-lactam inhibitors show that recyclization is a disfavored pathway. nih.gov
MD simulations can also shed light on the conformational dynamics of the enzyme-inhibitor complex. For inhibitors that display slow-off kinetics, like avibactam, the rate-limiting step for dissociation often involves a specific protein or ligand conformational change. nih.gov Simulations can help identify these precise structural adjustments that govern the slow deacylation rate, contributing to the inhibitor's long residence time on the enzyme. nih.govpnas.org These dynamic studies help explain how the carbamoyl-enzyme intermediate is stabilized against hydrolysis, allowing for the remarkable feat of reforming the cyclic urea. nih.gov
These computational approaches are also proving useful in predicting resistance. By simulating the effects of specific amino acid substitutions in the active site, researchers can generate hypotheses about how mutations might alter binding affinity or the energetics of the acylation/deacylation pathway, leading to reduced inhibitor efficacy. nih.gov
Table 2: Summary of Findings from Molecular Dynamics and Computational Studies of Avibactam
| Study Focus | Key Findings | Implications | Source(s) |
|---|---|---|---|
| Recyclization vs. Hydrolysis | Quantum chemical calculations show that recyclization of the avibactam-derived carbamoyl complex is energetically favored over hydrolysis. | Explains the reversible mechanism of action and the regeneration of intact avibactam. | nih.gov |
| Role of Water Molecules | A "structural" water molecule is identified as a key proton shuttle, facilitating the protonation of the catalytic serine during the recyclization process. | Provides a specific molecular mechanism for the deacylation step that leads to inhibitor regeneration. | nih.gov |
| Inhibitor Stability | The carbamoyl acyl-enzyme intermediate is shown to be stable to hydrolysis, contributing to a long residence time. | The slow-off rate enhances the ability of avibactam to protect its partner β-lactam from degradation. | nih.gov |
| Conformational Dynamics | Simulations can identify the specific conformational changes in the protein-ligand complex that govern the slow kinetic steps of deacylation. | Helps to understand the structural basis for the slow, reversible inhibition characteristic of avibactam. | nih.gov |
Molecular and Cellular Pharmacodynamics of Avibactam in Microbial Systems
Intracellular Localization and Target Engagement of Avibactam (B1665839) in Bacterial Cells
Once avibactam successfully permeates the outer membrane and enters the periplasmic space of Gram-negative bacteria, it engages with its primary targets: serine β-lactamases. nbinno.com These enzymes are responsible for hydrolyzing and inactivating β-lactam antibiotics. nbinno.com Avibactam forms a covalent, yet reversible, bond with a serine residue in the active site of these enzymes, effectively trapping them in an inactive state. nbinno.comnih.gov This acylation reaction is characterized by a slow deacylation off-rate, ensuring a prolonged period of enzyme inhibition. nih.gov
Studies have demonstrated that avibactam has unhindered access to its targets in both extracellular and intracellular bacteria. nih.govscispace.com Research on P. aeruginosa phagocytosed by human monocyte cells showed that the cellular concentration of avibactam mirrored the extracellular concentration, indicating efficient penetration and accumulation. nih.gov This allows avibactam to effectively inhibit β-lactamases regardless of the bacterium's location within the host. nih.govscispace.com
Table 2: Molecular Targets of Avibactam in Bacterial Cells
| Target Class | Specific Examples | Location | Mechanism of Engagement | Reference |
| Primary Targets: Serine β-Lactamases | Class A (e.g., TEM, SHV, KPC), Class C (e.g., AmpC), some Class D (e.g., OXA-48) | Periplasmic Space | Covalent, reversible acylation of the active site serine. | nbinno.comasm.orgnih.gov |
| Secondary Targets: Penicillin-Binding Proteins (PBPs) | PBP2, PBP4, PBP1b, PBP5/6 | Inner Membrane | Covalent binding. | jwatch.orgnih.govmdpi.com |
Impact of Avibactam on Bacterial Gene Expression and Proteomics (Omics-level Studies)
Exposure to avibactam, in combination with a partner antibiotic, can induce significant changes in bacterial gene and protein expression as the cell responds to the inhibition of its resistance mechanisms and cell wall synthesis machinery.
A multi-omics study investigating the response of P. aeruginosa to ceftazidime-avibactam (CZA) revealed extensive cellular reprogramming. unibe.ch Exposure to CZA led to large-scale changes, with up to 1,390 genes being differentially expressed and up to 888 proteins showing differential abundance. unibe.ch These changes affected various cellular pathways, particularly those related to metabolism and energy production, which were generally downregulated, indicating that the antibiotic combination impaired bacterial growth and metabolic activity. unibe.ch
Furthermore, laboratory evolution experiments under CZA pressure identified mutations in specific genes associated with the development of resistance. In P. aeruginosa, mutations in dacB (encoding PBP4), ampD (involved in AmpC regulation), and mexR (a regulator of efflux pumps) were shown to directly affect resistance to CZA. unibe.ch These omics-level studies provide a global view of the bacterial stress response to avibactam and help to uncover the complex and often strain-specific molecular mechanisms that can lead to resistance. unibe.ch
Synergistic Mechanisms with Partner Antibiotics at the Molecular Level
The clinical utility of avibactam is realized through its synergistic action with β-lactam antibiotics. By neutralizing β-lactamase enzymes, avibactam protects its partner drug from degradation, allowing it to function as intended.
The fundamental synergistic mechanism of avibactam is the potent inhibition of serine β-lactamases. nbinno.com These enzymes, which include Class A (like KPC and other ESBLs), Class C (AmpC), and some Class D (like OXA-48) enzymes, are a primary cause of resistance to many cephalosporins and other β-lactams. asm.orgnih.gov
Avibactam acts as a covalent inhibitor. nbinno.com Its unique diazabicyclooctane structure allows it to acylate the active-site serine of the β-lactamase, forming a stable carbamoyl-enzyme intermediate. acs.orgresearchgate.net This reaction is rapid and effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic (e.g., ceftazidime). nbinno.comasm.org With the β-lactamase population neutralized, the partner antibiotic is free to reach its PBP targets in the bacterial inner membrane, inhibit peptidoglycan synthesis, and ultimately cause bacterial cell death. nbinno.com
A key feature of avibactam's mechanism is its reversibility. nih.gov The carbamoyl-enzyme complex slowly deacylates, releasing the intact, active avibactam molecule. nih.gov This "recycling" allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes, enhancing its inhibitory potency and contributing to the sustained restoration of the partner antibiotic's activity. researchgate.net
Molecular Basis of Enhanced Bacterial Killing in Combined Regimens
Avibactam enhances the efficacy of partner β-lactam antibiotics through its potent inhibition of a wide range of bacterial β-lactamases. nih.gov These enzymes are the primary mechanism of resistance to β-lactam antibiotics, functioning by hydrolyzing the β-lactam ring and rendering the drug inactive. nih.gov Avibactam's molecular mechanism is distinct from that of earlier β-lactamase inhibitors like clavulanic acid or tazobactam. researchgate.netacs.org
As a non-β-lactam, diazabicyclooctane (DBO) inhibitor, avibactam possesses a unique mechanism of action characterized by reversible covalent acylation. nih.govnih.gov The process begins when the nucleophilic serine residue in the active site of a β-lactamase attacks the carbonyl group on avibactam's fused-ring structure. researchgate.netacs.org This leads to the opening of the avibactam ring and the formation of a stable, covalent carbamoyl-enzyme intermediate. nih.govacs.org
Unlike traditional "suicide" inhibitors that are hydrolyzed and permanently inactivated after binding, the reaction with avibactam is reversible. nih.govnih.gov The deacylation process does not involve hydrolysis but rather a recyclization of the avibactam structure, which regenerates the intact, active inhibitor. nih.govacs.org This allows a single molecule of avibactam to be released and subsequently inhibit other β-lactamase molecules, contributing to its high efficiency. nih.govresearchgate.net
By effectively neutralizing β-lactamase enzymes—including class A (such as KPC and ESBLs), class C (AmpC), and some class D (OXA) enzymes—avibactam protects its partner β-lactam antibiotic (e.g., ceftazidime (B193861), aztreonam) from enzymatic degradation. nih.govacs.org This protection ensures that the partner antibiotic can reach its target, the penicillin-binding proteins (PBPs), and carry out its primary bactericidal function of inhibiting bacterial cell wall synthesis. nih.gov The synergistic effect observed in combined regimens is therefore a direct result of avibactam's ability to restore the partner drug's activity against otherwise resistant bacteria. oup.com
Pharmacodynamic Modeling of Avibactam Activity in In Vitro Systems
Pharmacodynamic (PD) modeling is essential for quantitatively describing the relationship between drug concentrations and the resulting antimicrobial effect, providing a framework to understand and predict the activity of avibactam combinations. In vitro models are fundamental in determining the key PD parameters that drive the efficacy of avibactam when combined with a β-lactam partner. nih.gov
One common approach involves checkerboard assays, where the minimum inhibitory concentrations (MICs) of a partner antibiotic like aztreonam (B1666516) are determined in the presence of varying concentrations of avibactam. nih.gov The resulting data can be fitted using an inhibitory Emax model. nih.govresearchgate.net This model effectively quantifies the concentration-dependent potentiation by avibactam, characterizing its maximum effect (the greatest possible reduction in the partner antibiotic's MIC) and its potency (the avibactam concentration required to achieve 50% of the maximum effect). nih.gov
More complex in vitro systems, such as one-compartment pharmacokinetic/pharmacodynamic (PK/PD) models and hollow-fiber infection models, are also employed. nih.govasm.org These dynamic models simulate human pharmacokinetic profiles, allowing for a more nuanced evaluation of bacterial killing and regrowth over time under fluctuating drug concentrations. nih.govasm.org Mathematical models developed from these experiments can characterize the synergistic interactions and help define the exposure targets necessary for efficacy. asm.orgoup.com For avibactam, the critical PD driver has been identified as the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > CT). nih.gov
Time-kill curve analysis is a fundamental in vitro pharmacodynamic method used to assess the bactericidal activity of antimicrobial agents over time. These assays provide detailed insights into the rate and extent of bacterial killing and are particularly valuable for evaluating the synergistic potential of combination therapies like ceftazidime-avibactam. nih.govoup.com In these experiments, a starting inoculum of bacteria is exposed to various concentrations of the antibiotic combination, and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is measured at different time points. oup.com
Studies consistently demonstrate that avibactam, when combined with a partner β-lactam, produces rapid and potent bactericidal activity against a wide range of resistant Gram-negative pathogens. nih.govnih.gov Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to its most active single agent, while bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. oup.com
For instance, against many Enterobacteriaceae isolates, ceftazidime-avibactam achieves a ≥3-log₁₀ decrease in bacterial count within 6 hours. nih.gov The combination has also shown potent activity against Klebsiella pneumoniae carbapenemase (KPC)-producing organisms, with sustained bacterial reduction over extended periods. nih.govfrontiersin.org The addition of avibactam restores the bactericidal effect of the partner antibiotic, often converting a bacteriostatic or ineffective agent into a bactericidal one. oup.com However, regrowth can be observed at 24 hours for some isolates, particularly when concentrations of the antimicrobial agents are suboptimal. nih.govfrontiersin.org
| Bacterial Species | Avibactam Combination | Key Resistance Mechanism | Finding | Reference |
|---|---|---|---|---|
| Enterobacteriaceae | Ceftazidime-Avibactam | ESBL, KPC, AmpC | ≥3-log₁₀ decrease in CFU/mL at 6 hours for all isolates tested. | nih.gov |
| Klebsiella pneumoniae | Ceftazidime-Avibactam | KPC | Potent activity with a reduction of 4.23 ± 0.42 log₁₀ CFU/mL from the initial inoculum at 96 hours. | nih.gov |
| Pseudomonas aeruginosa (XDR) | Ceftazidime-Avibactam + Colistin | MBL, AmpC | Synergistic or additive effect against all ceftazidime-avibactam-resistant isolates. | nih.gov |
| Enterobacterales | Aztreonam-Avibactam | MBL, ESBL, AmpC | Combination resulted in greater killing with a much lower dose requirement for aztreonam. | oup.com |
| Serratia marcescens | Ceftazidime-Avibactam + Meropenem (B701) | KPC-2 | Synergistic activity observed in time-kill assays. | asm.org |
| Klebsiella pneumoniae (ST258) | Ceftazidime-Avibactam | KPC-2, KPC-3 | Bactericidal activity (≥3 log₁₀ kill) at 24 hours against 10 of 12 isolates at clinically achievable concentrations. | frontiersin.org |
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent. tandfonline.com For β-lactam antibiotics, a PAE against Gram-negative bacteria is not consistently observed in vitro. tandfonline.com Investigations into the PAE of avibactam combinations reflect this characteristic.
When the PAE of ceftazidime-avibactam was evaluated in vivo using neutropenic mouse models, the results were variable depending on the site of infection. In thigh-infection models, the calculated PAE was consistently negative for most strains of Pseudomonas aeruginosa. tandfonline.comtandfonline.com This negative value was attributed to a rapid burst of bacterial regrowth after drug concentrations fell below the minimum inhibitory concentration. tandfonline.comnih.gov Notably, these in vivo findings were reported to be consistent with previous in vitro measurements of the PAE for both ceftazidime-avibactam and ceftazidime alone. nih.gov In contrast, a positive PAE was observed in lung-infection models, highlighting the complexity of translating in vitro findings to different physiological environments. tandfonline.comtandfonline.com The general lack of a significant PAE in vitro for β-lactam/β-lactamase inhibitor combinations against Gram-negative bacilli suggests that sustained antibiotic concentrations above the MIC are crucial for continuous bacterial suppression.
| Organism | Combination | Infection Model (In Vivo) | PAE Result (hours) | Reference |
|---|---|---|---|---|
| P. aeruginosa | Ceftazidime-Avibactam | Neutropenic Mouse Thigh | -2.18 to -0.11 (Negative) | tandfonline.comnih.gov |
| P. aeruginosa | Ceftazidime-Avibactam | Neutropenic Mouse Lung | 1.69 to >2.0 (Positive) | tandfonline.comtandfonline.com |
Note: The negative PAE values observed in the in vivo thigh model were reported to be consistent with in vitro findings. nih.gov
Pre Clinical Antimicrobial Spectrum and Potency Investigations of Avibactam
In Vitro Antimicrobial Spectrum of Avibactam (B1665839) in Combination with Partner Agents
Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of partner β-lactam antibiotics against a broad range of Gram-negative bacteria that produce β-lactamase enzymes. Its primary mechanism involves the inhibition of Ambler class A, class C, and some class D serine β-lactamases.
When combined with ceftazidime (B193861), avibactam demonstrates potent in vitro activity against Enterobacteriaceae that are resistant to carbapenems and other β-lactams due to the production of extended-spectrum β-lactamases (ESBLs) and certain carbapenemases. Avibactam effectively inhibits class A carbapenemases (like Klebsiella pneumoniae carbapenemase, KPC), class C β-lactamases (AmpC), and some class D carbapenemases (such as OXA-48-like enzymes). frontiersin.orgnih.gov
In a study of carbapenem-resistant Enterobacteriaceae (CRE) isolates from hospitals in China, the addition of avibactam at a fixed concentration of 4 mg/L significantly restored the activity of ceftazidime. For all KPC-producing isolates, the combination of ceftazidime-avibactam lowered the ceftazidime minimum inhibitory concentrations (MICs) by more than 128-fold, rendering 100% of these isolates susceptible. frontiersin.org However, ceftazidime-avibactam is not active against metallo-β-lactamase (MBL) producers, as avibactam does not inhibit these class B enzymes. frontiersin.orgnih.gov
The combination of aztreonam (B1666516) and avibactam has shown significant promise against CRE, particularly those that produce MBLs. Since aztreonam is stable against hydrolysis by MBLs but vulnerable to co-produced ESBLs and AmpC enzymes, avibactam protects aztreonam from these serine β-lactamases. dovepress.com Research on 120 CRE isolates, including MBL producers, showed that the addition of avibactam (4 mg/L) made all isolates susceptible to aztreonam, reducing the MICs by over 128-fold. frontiersin.org
Table 1: In Vitro Activity of Ceftazidime-Avibactam and Aztreonam-Avibactam Against Carbapenemase-Producing Enterobacteriaceae
| Organism Group (Carbapenemase Type) | Antimicrobial Agent | Number of Isolates | MIC Range (mg/L) | Susceptibility (%) | Reference |
|---|---|---|---|---|---|
| KPC-producers | Ceftazidime-Avibactam | 77 | 0.125–4 | 100% | frontiersin.org |
| MBL-producers (NDM, IMP) | Ceftazidime-Avibactam | 29 | >32 | 0% | frontiersin.org |
| All CRE isolates (KPC, NDM, IMP) | Aztreonam-Avibactam | 120 | ≤0.125–4 | 100% | frontiersin.org |
Avibactam, in combination with ceftazidime, demonstrates significant in vitro efficacy against Pseudomonas aeruginosa isolates, including strains resistant to ceftazidime due to various resistance mechanisms. Overproduction of the chromosomally-encoded AmpC β-lactamase is a primary mechanism of resistance in P. aeruginosa. The addition of avibactam effectively inhibits this AmpC activity, restoring the susceptibility of many resistant isolates to ceftazidime. asm.org
A study evaluated the activity of several β-lactam/avibactam combinations against 50 AmpC-overproducing P. aeruginosa clinical isolates. The rate of isolates not resistant to ceftazidime alone was 12%, but this increased to 60% when combined with avibactam. nih.gov Similar improvements were seen with other β-lactams like cefepime (B1668827) and meropenem (B701) when paired with avibactam. nih.gov
Against serine carbapenemase-producing P. aeruginosa, ceftazidime-avibactam has also shown potent activity. In a collection of 67 isolates producing serine-based carbapenemases (primarily GES-type), 91% were susceptible to ceftazidime-avibactam, with MIC50/MIC90 values of 4/8 mg/L. This was a significant improvement compared to ceftazidime alone, to which only 3% of isolates were susceptible. the-innovation.org
Table 2: Activity of Avibactam Combinations Against Resistant Pseudomonas aeruginosa
| Resistance Mechanism | Antimicrobial Agent | Number of Isolates | Non-Resistant/Susceptible Rate (%) | MIC50/MIC90 (mg/L) | Reference |
|---|---|---|---|---|---|
| AmpC Overproduction | Ceftazidime | 50 | 12% | N/A | nih.gov |
| Ceftazidime + Avibactam | 50 | 60% | N/A | nih.gov | |
| Serine Carbapenemase Production | Ceftazidime | 67 | 3% | 32/>64 | the-innovation.org |
| Ceftazidime-Avibactam | 67 | 91% | 4/8 | the-innovation.org |
The combination of ceftazidime-avibactam generally exhibits poor intrinsic activity against multidrug-resistant (MDR) Acinetobacter baumannii. oup.comfrontiersin.org However, research has explored combining ceftazidime-avibactam with other antibiotics to achieve synergistic or bactericidal effects. In vitro time-kill assays against five MDR A. baumannii isolates demonstrated that combinations of ceftazidime-avibactam with colistin, tobramycin, and tigecycline (B611373) were synergistic against 5/5, 4/5, and 4/5 strains, respectively, at 1x MIC. oup.com No antagonism was observed with any combination. oup.com The combination of sulbactam (B1307) with avibactam (administered as ampicillin/sulbactam plus ceftazidime/avibactam) has also been shown to increase sulbactam's activity against MDR A. baumannii in vitro. nih.gov
Against Stenotrophomonas maltophilia, another challenging non-fermenting bacterium, avibactam has been shown to restore the activity of aztreonam. In a study of isolates from cystic fibrosis patients, the addition of avibactam to aztreonam led to a significant increase in its antibacterial activity against S. maltophilia.
Standardized and widely available susceptibility testing methods for novel avibactam combinations, such as aztreonam-avibactam, are still being developed for clinical laboratories. In research settings, several methods have been evaluated to assess the in vitro activity of these combinations against highly resistant organisms, particularly MBL-producing Enterobacterales.
These methods include:
Broth Disk Elution (BDE): This method involves eluting antibiotic disks into broth to achieve a specific concentration. For aztreonam-avibactam testing, it can be used to determine the MIC of aztreonam in the presence of a fixed concentration of avibactam (e.g., 4 mg/L).
Disk Stacking (DS): Two antibiotic disks are placed one on top of the other on an agar (B569324) plate. This method has shown lower performance and reproducibility compared to others.
Gradient Strip Stacking (SS): An aztreonam gradient strip is placed on an inoculated agar plate, allowed to diffuse, and then a ceftazidime-avibactam strip is placed on top. This assesses the reduction in the aztreonam MIC in the presence of avibactam.
Strip Crossing (SX): Two gradient strips are placed on the agar in a cross formation. The point of intersection can be used to determine synergy.
Studies comparing these methods have found that broth disk elution and gradient strip methods (stacking and crossing) are generally accurate, reproducible, and sensitive for determining the susceptibility to the aztreonam-avibactam combination, providing valuable data for research and potentially informing clinical decisions.
Efficacy of Avibactam in Ex Vivo Infection Models
Ex vivo infection models using macrophages are crucial for understanding the activity of antibiotics against intracellular bacteria. Research has been conducted to determine if avibactam can effectively reach its target β-lactamases within bacteria that have been phagocytosed by host immune cells.
One study investigated the pharmacodynamics of ceftazidime-avibactam against both extracellular and intracellular forms of P. aeruginosa using the THP-1 human monocyte/macrophage cell line. The results showed that avibactam was able to cross the macrophage membrane and reach intracellular concentrations that mirrored extracellular levels. This indicates that avibactam has unhindered access to its target enzymes even within bacteria that have been engulfed by macrophages. The study confirmed that for P. aeruginosa strains where resistance to ceftazidime is mediated by avibactam-inhibitable β-lactamases (like AmpC and PER-1), avibactam effectively reverses this resistance for both intracellular and extracellular bacteria.
In a different model, the efficacy of avibactam was assessed against Mycobacterium abscessus within infected macrophages. The study found that the expression of the bacterial β-lactamase BlaMab was induced 20-fold in infected macrophages. The addition of avibactam inhibited this enzyme and significantly improved the intracellular killing activity of the partner antibiotic, imipenem (B608078). This demonstrates avibactam's ability to enhance partner antibiotic efficacy in an ex vivo intracellular infection setting.
Humanized In Vitro Infection Models (e.g., Hollow Fiber Models)
Humanized in vitro infection models, such as the hollow fiber infection model (HFIM), have been instrumental in characterizing the pharmacodynamics of avibactam in combination with various β-lactam antibiotics. These models simulate human pharmacokinetic profiles, allowing for a detailed examination of drug exposure-response relationships and the suppression of resistance over time.
Studies utilizing the HFIM have demonstrated the efficacy of ceftazidime-avibactam against a range of β-lactamase-producing Enterobacteriaceae. In one study, a simulated single intravenous dose of ceftazidime-avibactam resulted in rapid and sustained killing of all tested strains over an 8-hour period. For seven of the eight strains, a standard dose simulation was sufficient, while a higher dose was necessary to completely suppress a high-level AmpC-producing isolate nih.gov. Further experiments showed that continuous infusion of ceftazidime with a single bolus of avibactam also led to rapid bacterial killing, with regrowth commencing only after avibactam concentrations fell below a critical threshold of approximately 0.3 μg/mL nih.gov.
The HFIM has also been crucial in evaluating avibactam combinations against highly resistant pathogens. Against KPC-2-producing Klebsiella pneumoniae, ceftazidime-avibactam demonstrated a potent bactericidal effect, with the time that the free drug concentration of avibactam remains above a threshold concentration identified as the key pharmacodynamic index linked to bacterial reduction nih.gov. A population pharmacokinetic model fitted to the HFIM data revealed a large kill rate constant and a low avibactam concentration at which the kill rate was half-maximal, confirming the potent activity of the combination nih.gov.
Furthermore, the HFIM has been employed to investigate the potential of aztreonam-avibactam against metallo-β-lactamase (MBL)-producing Enterobacteriaceae. One study showed that a clinically relevant aztreonam-avibactam regimen achieved pharmacokinetic/pharmacodynamic targets, exhibited rapid bactericidal activity, and effectively suppressed the emergence of resistance against an MBL-producing Escherichia coli strain nih.gov. Similarly, the combination of ceftazidime/avibactam with aztreonam has been studied in the HFIM against NDM-1-producing Enterobacteriaceae, demonstrating that simultaneous administration of these agents resulted in complete bacterial eradication and resistance suppression researchgate.net.
Against carbapenemase-producing Pseudomonas aeruginosa, the combination of ceftazidime/avibactam and aztreonam in a dynamic HFIM demonstrated a synergistic and bactericidal effect, achieving significant bacterial reduction against extensively drug-resistant (XDR) high-risk clones mdpi.com. The model has also been used to explore the emergence of resistance to ceftazidime-avibactam in P. aeruginosa, linking drug exposure to both the rate of bacterial killing and the development of resistance, and identifying a threshold value for avibactam to prevent resistance nih.gov.
Table 1: Summary of Key Findings from Hollow Fiber Infection Model Studies with Avibactam Combinations
| Combination | Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Ceftazidime-avibactam | β-lactamase-producing Enterobacteriaceae | Rapid and sustained bactericidal activity. Avibactam concentration threshold for regrowth identified. | nih.gov |
| Ceftazidime-avibactam | KPC-2-producing Klebsiella pneumoniae | Potent bactericidal effect. Time above a threshold concentration for avibactam linked to bacterial decline. | nih.gov |
| Aztreonam-avibactam | MBL-producing Escherichia coli | Achieved PK/PD targets, rapid bactericidal activity, and suppression of resistance. | nih.gov |
| Ceftazidime/avibactam + Aztreonam | NDM-1-producing Enterobacteriaceae | Complete bacterial eradication and resistance suppression with simultaneous administration. | researchgate.net |
| Ceftazidime/avibactam + Aztreonam | Carbapenemase-producing Pseudomonas aeruginosa | Synergistic and bactericidal effect against XDR clones. | mdpi.com |
| Ceftazidime-avibactam | Pseudomonas aeruginosa | Linked drug exposure to the rate of bacterial kill and resistance emergence. | nih.gov |
Efficacy of Avibactam in Established Animal Infection Models (Non-human)
The in vivo efficacy of avibactam, primarily in combination with ceftazidime, has been extensively evaluated in murine models of systemic infection, such as sepsis and thigh infection models. These studies have consistently demonstrated that the addition of avibactam restores the activity of ceftazidime against ceftazidime-resistant Gram-negative pathogens.
In a murine septicemia model, the ceftazidime-avibactam combination was evaluated against Enterobacteriaceae species producing AmpC or extended-spectrum β-lactamases (ESBLs). Against ceftazidime-susceptible isolates, ceftazidime alone and in combination with avibactam showed similar efficacy. However, against ceftazidime-resistant strains, the addition of avibactam significantly restored the efficacy of ceftazidime, with 50% effective dose (ED₅₀) values dropping from >90 mg/kg for ceftazidime alone to <5 to 65 mg/kg for the combination nih.gov. When compared to piperacillin-tazobactam (B1260346) and cefotaxime-avibactam, ceftazidime-avibactam was the most effective combination, with ED₅₀ values ranging from 2 to 27 mg/kg nih.gov.
Table 2: Efficacy of Ceftazidime-Avibactam in Murine Systemic Infection Models
| Infection Model | Pathogen(s) | Key Efficacy Findings | Reference(s) |
|---|---|---|---|
| Sepsis | AmpC or ESBL-producing Enterobacteriaceae | Addition of avibactam restored ceftazidime efficacy (ED₅₀ <5 to 65 mg/kg). More effective than piperacillin-tazobactam and cefotaxime-avibactam (ED₅₀ 2 to 27 mg/kg). | nih.gov |
| Thigh Infection (Neutropenic & Immunocompetent) | Pseudomonas aeruginosa | Significant reduction in bacterial density with human-simulated exposures. | nih.gov |
| Thigh Infection | NDM-producing Enterobacteriaceae | Unexpected in vivo activity with reduction in bacterial density despite high MICs. | nih.gov |
The efficacy of avibactam in combination with ceftazidime has been demonstrated in various rodent models of pneumonia and pulmonary infection, which are critical for evaluating the potential of new antibiotics for respiratory tract infections.
In a neutropenic murine lung infection model, human-simulated plasma exposures of ceftazidime-avibactam were tested against 28 Pseudomonas aeruginosa isolates. The combination produced significant reductions of >1 log₁₀ CFU against isolates with ceftazidime-avibactam MICs of ≤32 μg/ml oup.com. Efficacy was correlated with the percentage of the dosing interval that the free drug concentration in the epithelial lining fluid (ELF) exceeded the MIC (fT>MIC), with an ELF fT>MIC of ≥19% being effective oup.com. No efficacy was observed against an isolate with an MIC of 64 μg/ml where the ELF fT>MIC was 0% oup.com.
Another study investigated the pharmacokinetics and efficacy of ceftazidime-avibactam in a persistently neutropenic rabbit model of experimental pneumonia caused by KPC-producing Klebsiella pneumoniae. The findings of this study support the use of ceftazidime-avibactam for the treatment of severe pneumonia caused by these highly resistant organisms nih.gov. Furthermore, avibactam monotherapy was shown to reduce lung bacterial counts of NDM-1-producing K. pneumoniae in a murine pulmonary challenge model, suggesting a role in sensitizing the bacteria to the host's innate immune system researchgate.net.
Table 3: Efficacy of Ceftazidime-Avibactam in Rodent Pulmonary Infection Models
| Animal Model | Pathogen(s) | Key Efficacy Findings | Reference(s) |
|---|---|---|---|
| Murine Lung Infection (Neutropenic) | Pseudomonas aeruginosa | >1 log₁₀ CFU reduction against isolates with MICs ≤32 μg/ml. Efficacy correlated with ELF fT>MIC ≥19%. | oup.com |
| Rabbit Pneumonia (Neutropenic) | KPC-producing Klebsiella pneumoniae | Demonstrated efficacy, supporting its use for severe pneumonia. | nih.gov |
| Murine Pulmonary Challenge | NDM-1-producing Klebsiella pneumoniae | Avibactam monotherapy reduced lung bacterial counts. | researchgate.net |
Animal models of urinary tract infection (UTI), including pyelonephritis, have been utilized to demonstrate the in vivo efficacy of avibactam combinations. These models are particularly relevant given the clinical indications for ceftazidime-avibactam in treating complicated UTIs.
A review of pre-clinical data highlighted that animal studies have demonstrated the effectiveness of ceftazidime-avibactam in treating ceftazidime-resistant Gram-negative pyelonephritis nih.gov. These findings from animal models, in conjunction with other pre-clinical data, supported the progression of ceftazidime-avibactam into clinical trials for complicated UTIs nih.gov. While detailed efficacy data from these specific animal models are found within broader reviews, they consistently point towards the potent in vivo activity of the ceftazidime-avibactam combination in resolving urinary tract infections caused by resistant pathogens. The successful translation of these pre-clinical findings is evidenced by the subsequent positive outcomes in human clinical trials for complicated UTIs.
Pre-clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal infection models has been fundamental in defining the optimal dosing regimens for avibactam in combination with its partner β-lactams. These studies have identified the key PK/PD indices that correlate with the efficacy of avibactam.
Across various in vitro and in vivo models, the PD driver for avibactam has been consistently identified as the percentage of the dosing interval during which the free drug concentration of avibactam remains above a critical threshold concentration (%fT>CT) nih.gov. This is a time-dependent parameter, rather than a concentration-dependent one. For ceftazidime, the established PK/PD index for efficacy is the percentage of the dosing interval that the free drug concentration is above the minimum inhibitory concentration (%fT>MIC) nih.gov.
In neutropenic mouse thigh and lung infection models against P. aeruginosa, dose fractionation studies confirmed that the efficacy of avibactam in combination with ceftazidime correlated well with %fT>CT researchgate.net. A threshold concentration of 1 mg/L was identified as critical for avibactam's activity. To achieve a 1-log₁₀ kill of P. aeruginosa in the neutropenic mouse thigh model, an avibactam exposure of approximately 50% fT>CT of 1 mg/L was required nih.gov.
For the combination of aztreonam and avibactam against Enterobacteriaceae, both hollow-fiber and neutropenic mouse infection models identified a CT value of 2.5 mg/L for avibactam as correlating best with the restoration of aztreonam's efficacy. Based on these findings, a PK/PD target of 50% fT>CT of 2.5 mg/L for avibactam was proposed for subsequent analyses to guide dosage selection nih.gov.
Table 4: Key Pre-clinical PK/PD Parameters for Avibactam from Animal Studies
| Combination | Animal Model(s) | Key PK/PD Index for Avibactam | Critical Threshold (CT) | Target Exposure for Efficacy | Reference(s) |
|---|---|---|---|---|---|
| Ceftazidime-avibactam | Neutropenic mouse thigh & lung | %fT>CT | 1 mg/L | ~50% for 1-log₁₀ kill (thigh) | nih.govresearchgate.net |
| Aztreonam-avibactam | Hollow-fiber & Neutropenic mouse thigh | %fT>CT | 2.5 mg/L | 50% | nih.gov |
Biochemical and Genetic Mechanisms of Bacterial Resistance to Avibactam
Emergence of Resistance to Avibactam (B1665839) in Beta-Lactamase-Producing Strains
The development of resistance to avibactam in bacteria that produce β-lactamases is a significant concern that has been observed both in laboratory settings and clinical environments. The primary driver for this resistance is the selective pressure exerted by the antibiotic, which favors the survival and proliferation of bacterial variants with reduced susceptibility.
In vitro serial passage experiments, where bacteria are repeatedly exposed to sub-inhibitory concentrations of a drug, have been instrumental in elucidating the evolutionary pathways to avibactam resistance. nih.gov These studies have demonstrated that resistance can emerge through stepwise mutations. nih.gov For instance, in studies involving Klebsiella pneumoniae, serial passage in the presence of ceftazidime-avibactam has led to the selection of mutants with alterations in the blaKPC gene. researchgate.net Similarly, in vitro evolution experiments with Escherichia coli have shown that exposure to increasing concentrations of ceftazidime-avibactam can select for resistant isolates. nih.gov
Animal infection models provide a more complex environment to study the emergence of resistance, mimicking the conditions within a host. In a murine model of infection with P. aeruginosa, treatment with ceftazidime-avibactam led to the in vivo evolution of resistance through mutations in the blaGES gene. nih.gov These models are crucial for understanding how host factors and the dynamics of infection can influence the selection of resistant variants.
Examples of In Vitro and In Vivo Selection of Avibactam Resistance
| Organism | Model | Selection Agent | Observed Mechanism of Resistance | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae | In Vitro Serial Passage | Ceftazidime-avibactam | Mutations in blaKPC | researchgate.net |
| Escherichia coli | In Vitro Serial Passage | Ceftazidime-avibactam | Mutations in PBP3, AcrB, and PBP2 | nih.gov |
| Pseudomonas aeruginosa | In Vivo (Murine Infection Model) | Ceftazidime-avibactam | Mutation in blaGES-5 leading to blaGES-15 | nih.gov |
Mutational Analysis of Beta-Lactamase Genes Leading to Avibactam Resistance
Mutations within the genes encoding β-lactamases are a primary mechanism of resistance to avibactam. These mutations can alter the structure of the enzyme, thereby reducing the binding affinity of avibactam or facilitating its hydrolysis.
Crystal structure analyses of avibactam in complex with various β-lactamases have provided detailed insights into its binding mechanism. oup.comrcsb.orgacs.org Avibactam forms a covalent bond with the catalytic serine residue in the active site of the β-lactamase. rcsb.org Mutations that confer resistance often occur in residues that are critical for this interaction.
For instance, in KPC enzymes, mutations in the Ω-loop, a flexible region near the active site, are frequently associated with avibactam resistance. asm.org The D179Y substitution in KPC-2 and KPC-3 is a well-characterized example that reduces the inhibitory activity of avibactam. asm.orgasm.org This substitution is thought to sterically hinder the binding of avibactam to the active site. researchgate.net Similarly, mutations in other regions, such as the 270-loop in KPC-2, can also confer resistance. asm.org
In class C β-lactamases like AmpC, mutations can also lead to reduced avibactam susceptibility. Structural studies of CMY-185, a variant of CMY-2 with four amino acid substitutions, revealed that the N346Y substitution is a major driver of resistance by sterically hindering avibactam binding. nih.gov
Biochemical studies are essential to quantify the impact of resistance mutations on enzyme kinetics. These studies typically involve purifying the variant β-lactamase and measuring its interaction with both the β-lactam antibiotic and avibactam.
For KPC-2 variants, kinetic analyses have shown that mutations like S130G can dramatically reduce the efficiency of avibactam inhibition. nih.gov The S130G substitution in KPC-2 resulted in a significant decrease in the acylation rate by avibactam. nih.govresearchgate.net Molecular modeling suggests that this mutation may impair the proper positioning of key catalytic residues. nih.gov Other KPC-2 variants with substitutions at positions such as R220 and K234 have also demonstrated reduced susceptibility to avibactam. nih.gov
Biochemical Properties of Selected Avibactam-Resistant KPC-2 Variants
| KPC-2 Variant | Amino Acid Substitution | Impact on Avibactam Inhibition | Reference |
|---|---|---|---|
| KPC-2 S130G | S130G | Significantly reduced acylation by avibactam (k₂/K decreased by 4 logs) | nih.gov |
| KPC-2 K234R | K234R | Elevated MICs for ampicillin-avibactam | nih.gov |
| KPC-2 R220M | R220M | Elevated MICs for ampicillin-avibactam | nih.gov |
| KPC-3 D179Y | D179Y | Confers resistance to ceftazidime-avibactam | asm.org |
Role of Efflux Pumps and Porin Mutations in Reduced Avibactam Susceptibility
In addition to enzymatic modifications, alterations in bacterial cell permeability and efflux systems can contribute to reduced susceptibility to avibactam. nih.govresearchgate.net These mechanisms limit the intracellular concentration of the inhibitor, thereby protecting the β-lactamase from inactivation.
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.net Overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, has been associated with reduced susceptibility to ceftazidime-avibactam. asm.orgfrontiersin.org In K. pneumoniae, increased efflux activity, in conjunction with other resistance mechanisms, has been shown to contribute to a resistant phenotype. asm.org
Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of hydrophilic molecules, including many antibiotics and avibactam, into the periplasmic space. nih.govnih.gov Mutations that lead to the loss or reduced expression of porins, such as OmpK35 and OmpK36 in K. pneumoniae, can decrease the influx of avibactam, thereby contributing to resistance. researchgate.netasm.org A study on a ceftazidime-avibactam resistant K. pneumoniae isolate identified a novel mutation in OmpK36 that reduced the porin's activity. asm.org The combination of porin deficiency and increased efflux can have a synergistic effect on resistance levels. asm.org
Horizontal Gene Transfer of Novel Beta-Lactamase Genes Displaying Reduced Susceptibility to Avibactam
Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacteria. nih.govfrontiersin.orgnih.gov This process allows bacteria to acquire pre-existing resistance determinants, including genes encoding β-lactamases with intrinsic reduced susceptibility to avibactam. HGT can occur through three main mechanisms: conjugation, transformation, and transduction. nih.govscilit.com
Plasmids, transposons, and integrons are mobile genetic elements that frequently carry β-lactamase genes and can be transferred between different bacterial species and genera. nih.govfrontiersin.org While avibactam is effective against many common β-lactamases, certain enzymes, such as some PER and GES variants, exhibit inherently lower susceptibility to inhibition by avibactam. asm.orgasm.org The horizontal transfer of genes encoding these enzymes can lead to the emergence of ceftazidime-avibactam resistance in clinical isolates. asm.org For example, the presence of blaPER-1 and blaPER-3 has been identified in ceftazidime-avibactam resistant P. aeruginosa isolates. asm.orgasm.org The efficient horizontal transfer of such resistance genes poses a significant threat to the long-term efficacy of avibactam-based therapies. mdpi.com
Genomic and Proteomic Analysis of Avibactam-Resistant Bacterial Phenotypes
The emergence of bacterial resistance to avibactam, a potent non-β-lactam β-lactamase inhibitor, poses a significant challenge to the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Genomic and proteomic analyses have been instrumental in elucidating the diverse mechanisms that confer this resistance. These studies have revealed that resistance is often multifactorial, involving alterations in the β-lactamase enzymes that avibactam targets, as well as changes in other cellular components that affect antibiotic influx and efflux.
One of the primary mechanisms of avibactam resistance involves mutations within the genes encoding β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC) enzymes. Specific amino acid substitutions within the Ω-loop of KPC enzymes, a critical region for both substrate binding and avibactam inhibition, have been frequently identified in resistant isolates. For instance, the D179Y substitution in KPC-3 has been widely reported and is known to significantly reduce the inhibitory activity of avibactam. nih.gov Other mutations, such as deletions or insertions in this region, have also been observed to confer resistance. frontiersin.org In addition to KPC enzymes, mutations in other β-lactamases, such as CTX-M and SHV variants, can also lead to reduced susceptibility to avibactam. mdpi.comnih.gov
Beyond direct modifications of the target enzyme, alterations in bacterial membrane permeability play a crucial role in avibactam resistance. Genomic analyses have identified mutations in genes encoding porin proteins, which form channels through the outer membrane of Gram-negative bacteria and facilitate the entry of antibiotics. researchgate.netdiagnosticsfirst.com Reduced expression or loss-of-function mutations in porins like OmpK35 and OmpK36 in K. pneumoniae and OmpF and OmpC in Escherichia coli can limit the intracellular concentration of ceftazidime (B193861), the partner drug for avibactam, thereby contributing to resistance. researchgate.netdiagnosticsfirst.com
Furthermore, the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, is another significant resistance mechanism. mdpi.comnih.gov Proteomic studies have shown increased levels of efflux pump components, such as AcrB, in avibactam-resistant isolates. mdpi.com This increased efflux activity can reduce the intracellular accumulation of both ceftazidime and avibactam, leading to decreased efficacy.
Finally, modifications of penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics, can also contribute to resistance. Insertions or substitutions in PBP3, for example, have been identified in ceftazidime-avibactam resistant E. coli. mdpi.com These changes can reduce the binding affinity of ceftazidime, rendering the combination less effective even in the presence of avibactam. The interplay of these various genomic and proteomic alterations underscores the complex and adaptive nature of bacterial resistance to avibactam.
| Resistance Mechanism | Affected Gene/Protein | Bacterial Species | Observed Alterations | Impact on Avibactam Efficacy |
| Target Modification | KPC-2, KPC-3 | Klebsiella pneumoniae | D179Y, D179G, T243M substitutions; deletions in the Ω-loop. researchgate.netnih.gov | Reduced binding of avibactam to the β-lactamase. |
| Target Modification | CTX-M-15 | Klebsiella pneumoniae | P167S substitution. mdpi.com | Enhanced hydrolysis of ceftazidime. |
| Reduced Permeability | OmpK35, OmpK36 | Klebsiella pneumoniae | Gene disruption, frameshift mutations, or decreased expression. researchgate.netdiagnosticsfirst.com | Decreased influx of ceftazidime. |
| Reduced Permeability | OmpF, OmpC | Escherichia coli | Gene disruption or mutations leading to altered channel structure. diagnosticsfirst.com | Decreased influx of ceftazidime. |
| Increased Efflux | AcrB | Escherichia coli, Klebsiella pneumoniae | Upregulation of gene expression. mdpi.comnih.gov | Increased efflux of ceftazidime and avibactam. |
| PBP Modification | PBP3 | Escherichia coli | YRIK insertion. mdpi.com | Reduced binding affinity of ceftazidime. |
| PBP Modification | PBP2 | Escherichia coli | Mutations. mdpi.com | Reduced binding affinity of ceftazidime. |
Strategies to Circumvent or Delay the Emergence of Avibactam Resistance in Future Inhibitor Design
The growing understanding of avibactam resistance mechanisms is crucial for the development of next-generation β-lactamase inhibitors that can overcome or delay the emergence of resistance. Future inhibitor design strategies are focused on several key areas, including enhancing potency against resistant enzyme variants, broadening the spectrum of activity, and exploring novel chemical scaffolds.
Structure-based drug design is a cornerstone of these efforts. By analyzing the crystal structures of avibactam-resistant β-lactamase variants, researchers can identify key structural changes that impair inhibitor binding. researchgate.netnih.gov This information can then be used to design new inhibitors with modified chemical structures that can effectively interact with the altered active site. For example, designing inhibitors that form more extensive or different interactions within the active site could overcome the effects of single-point mutations that confer resistance to avibactam.
Another promising strategy is to target the flexibility and dynamics of β-lactamase enzymes . mdpi.com Rather than solely focusing on the static structure of the active site, this approach considers the conformational changes that enzymes undergo during catalysis. Inhibitors designed to bind to and stabilize less active conformations or to exploit allosteric sites—sites other than the active site that can modulate enzyme activity—could be less susceptible to resistance mutations that arise in the active site.
The development of novel chemical scaffolds beyond the diazabicyclooctane (DBO) core of avibactam is also a critical area of research. mdpi.comnih.gov Boronic acid-based inhibitors, such as vaborbactam (B611620), and other DBO derivatives like relebactam (B560040), have already shown promise. nih.govmdpi.com These new scaffolds can have different binding modes and inhibitory mechanisms, potentially making them effective against β-lactamases that have developed resistance to avibactam. Exploring a diverse range of chemical structures increases the likelihood of identifying compounds that are not affected by existing resistance mechanisms.
Furthermore, the development of inhibitors with a broader spectrum of activity is a key goal. While avibactam is effective against Class A, C, and some Class D β-lactamases, it is not active against Class B metallo-β-lactamases (MBLs). mdpi.com Future inhibitors are being designed to inhibit a wider range of β-lactamases, including MBLs. Combining a broad-spectrum inhibitor with a β-lactam antibiotic could provide a more robust therapeutic option and potentially slow the emergence of resistance by targeting multiple enzyme classes simultaneously. The combination of aztreonam (B1666516) with avibactam is one such strategy being explored to tackle infections caused by MBL-producing bacteria. asm.org
Finally, combination therapy strategies will continue to be important. Combining a novel β-lactamase inhibitor with different β-lactam antibiotics or with agents that have different mechanisms of action can help to mitigate the selection pressure for resistance to any single agent. Judicious use of these new agents, guided by rapid diagnostics to identify the specific resistance mechanisms present in an infection, will be essential to preserve their efficacy for as long as possible.
| Inhibitor Design Strategy | Description | Potential Advantage over Avibactam | Examples of Investigational/Approved Compounds |
| Structure-Based Design | Utilizes the 3D structure of resistant enzymes to design inhibitors with improved binding affinity and specificity. researchgate.netnih.gov | Can overcome resistance caused by specific active site mutations. | Bridged monobactams. nih.gov |
| Targeting Enzyme Dynamics | Designs inhibitors that bind to less active enzyme conformations or allosteric sites. mdpi.com | May be less susceptible to active site mutations. | Not yet in clinical development. |
| Novel Chemical Scaffolds | Explores new core chemical structures for β-lactamase inhibition. mdpi.comnih.gov | Different binding modes may be effective against avibactam-resistant enzymes. | Vaborbactam (boronic acid), Relebactam (DBO derivative). nih.govmdpi.com |
| Broad-Spectrum Inhibition | Aims to inhibit a wider range of β-lactamase classes, including metallo-β-lactamases (MBLs). mdpi.com | Provides coverage against a wider array of resistant bacteria. | Aztreonam-avibactam (combination targeting MBLs). asm.org |
Analytical and Structural Characterization Techniques for Avibactam and Its Complexes
Chromatographic Methods for Avibactam (B1665839) Quantification in Research Matrices
Chromatography is the cornerstone for the quantitative analysis of avibactam, enabling its separation and measurement in various research samples, from simple solutions to complex biological fluids like plasma.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely accessible and robust method for quantifying avibactam, particularly in bulk drug and pharmaceutical formulations. longdom.org Reversed-phase HPLC (RP-HPLC) is the most common approach. iosrphr.org These methods separate avibactam from impurities and other compounds based on its polarity. veeprho.com
The separation is typically achieved on a C18 column, and the mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as methanol (B129727) or acetonitrile. iosrphr.orggoogle.com Detection is performed at a specific UV wavelength where avibactam absorbs light, commonly in the range of 210-260 nm. iosrphr.orggoogle.comslideshare.net For instance, one method successfully used a mobile phase of potassium dihydrogen ortho phosphate (B84403) buffer (pH 3.0) and methanol (30:70 v/v) with PDA detection at 260 nm, achieving a retention time of 3.7 minutes for avibactam. iosrphr.org Due to avibactam's high polarity, ion-pairing agents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) may be added to the mobile phase to improve retention on the column. chromatographyonline.com
Table 1: Example HPLC-UV/DAD Conditions for Avibactam Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Inertsil ODS (5 µm, 4.6 x 150 mm) iosrphr.org | Waters Xbridge (5 µm, 4.6 x 250 mm) google.com |
| Mobile Phase | Potassium dihydrogen ortho phosphate buffer (pH 3.0) : Methanol (30:70 v/v) iosrphr.org | Mixed phosphate buffer (pH 4.0) : Acetonitrile (60:40 v/v) slideshare.net |
| Flow Rate | 1.0 mL/min iosrphr.orggoogle.com | 1.0 mL/min slideshare.net |
| Detection | PDA at 260 nm iosrphr.org | UV at 231 nm slideshare.net |
| Column Temp. | Ambient | 30°C google.com |
| Retention Time | 3.7 min iosrphr.org | 4.410 min slideshare.net |
For quantifying avibactam in complex biological matrices such as human or animal plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique offers superior sensitivity and specificity compared to HPLC-UV, allowing for the detection of very low concentrations of the analyte. researchgate.net
Sample preparation is critical and typically involves either protein precipitation or solid-phase extraction (SPE) to remove interfering proteins and other matrix components. researchgate.netmdpi.com For avibactam, which is highly polar, specific extraction techniques such as weak anionic exchange solid-phase extraction have been successfully employed. researchgate.netnih.gov The chromatographic separation is often performed on specialized columns, like amide columns, suited for polar compounds. researchgate.netnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition for avibactam.
Validation of analytical methods is essential to ensure that the data generated are accurate, reliable, and reproducible. iosrphr.org Bioanalytical method validation for avibactam in matrices like plasma is performed according to guidelines from regulatory bodies such as the FDA and EMA. researchgate.netdiva-portal.org
Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For LC-MS/MS methods in plasma, calibration curves for avibactam have been established over ranges such as 10-10,000 ng/mL and 0.005-5.0 µg/mL, consistently showing high correlation coefficients (r² ≥ 0.99). researchgate.netnih.gov
Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. For avibactam, inter-day accuracy and precision results are typically within 9%. nih.gov
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. iosrphr.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. iosrphr.org For a simultaneous RP-HPLC method, the LOD and LOQ for avibactam were found to be 3 ppm and 10.1 ppm, respectively. iosrphr.org
Stability: The stability of avibactam is assessed in the biological matrix under various conditions, including freeze-thaw cycles and storage at different temperatures (-20°C, -70°C), to ensure sample integrity. chromatographyonline.comdntb.gov.ua
Validated methods have been successfully applied to quantify avibactam in plasma and tissue samples from both preclinical animal studies and human clinical trials. researchgate.netnih.govnih.gov
Spectroscopic Techniques for Avibactam Purity and Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity, structure, and purity of avibactam. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of avibactam and for studying its interactions with other molecules, such as β-lactamase enzymes. morressier.com
¹H (Proton) and ¹³C (Carbon-13) NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal multiplicity, and integration of peaks in a ¹H NMR spectrum help identify the different types of protons and their connectivity. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the structure.
2D (Two-Dimensional) NMR: 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. researchgate.net These experiments are crucial for assigning all the signals in the ¹H and ¹³C spectra and confirming the complete covalent structure of avibactam and its hydrolysis products. researchgate.net NMR studies, including ¹H and ¹⁹F NMR, have also been instrumental in analyzing the binding of avibactam to β-lactamase enzymes and observing conformational changes upon complex formation. researchgate.netresearchgate.net
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational frequencies of different functional groups. For avibactam, IR spectroscopy can be used to identify key structural features such as the carbonyl (C=O) group of the cyclic urea (B33335), the S=O bonds of the sulfate group, and N-H bonds of the carboxamide. rjptonline.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information on molecular vibrations and is complementary to IR spectroscopy. nih.gov It is particularly useful for studying samples in aqueous solutions. Raman spectroscopy has been effectively used to study the hydrolysis of avibactam's cyclic urea ring, providing insights into its mechanism of action and interaction with enzymes. researchgate.net By monitoring changes in the Raman spectra over time, researchers can track the formation and disappearance of intermediates during enzymatic reactions. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| Acetonitrile |
| Avibactam |
| Avibactam (sodium dihydrate) |
| Ceftazidime (B193861) |
| Methanol |
| Potassium dihydrogen phosphate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of avibactam, often in conjunction with High-Performance Liquid Chromatography (HPLC). In such setups, a UV-Vis detector measures the absorbance of the eluate from the HPLC column at a specific wavelength, allowing for the quantification of the avibactam concentration in a sample.
For the simultaneous analysis of avibactam and a partner drug like ceftazidime, determining the isobestic point is crucial. The isobestic point is the wavelength at which two substances have the same molar absorptivity. A study developing an RP-HPLC method for ceftazidime and avibactam scanned solutions of both drugs (10 μg/ml in methanol) from 200–400 nm and identified an isobestic point at 231 nm. springernature.com This wavelength can then be used for the simultaneous quantification of both compounds without interference from one another.
In studies of avibactam's interaction with metallo-β-lactamases, UV-Vis spectroscopy has been employed to monitor the hydrolysis of avibactam by observing the decrease in absorbance over time. For instance, the rate of avibactam hydrolysis by the VIM-4 enzyme was estimated by monitoring the decrease in absorbance at 230 nm. researchgate.net
| Application | Method | Key Parameter | Finding | Reference |
|---|---|---|---|---|
| Simultaneous Quantification | RP-HPLC with UV-Vis Detector | Isobestic Point | 231 nm (with Ceftazidime in Methanol) | springernature.com |
| Hydrolysis Monitoring | UV-Vis Spectroscopy | Monitoring Wavelength | 230 nm | researchgate.net |
Biophysical Techniques for Avibactam-Enzyme Interaction Studies
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. youtube.comnih.gov It measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive thermodynamic profile of the interaction.
In a study investigating the inclusion complexation of avibactam with various cyclodextrins, ITC was employed to quantify the binding interactions. The experiments were conducted at 298.15 K in water. The results, which were consistent with a 1:1 binding model, provided key thermodynamic data, including the association constant (K a ), enthalpy change (ΔH), and entropy change (ΔS). nih.gov These parameters offer insights into the nature and strength of the molecular interactions. For example, the interaction between avibactam and β-cyclodextrin (β-CD) was found to have a favorable enthalpic contribution.
| Interacting Molecule | Association Constant (K a ) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Reference |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | 3.31 (± 0.23) x 10³ | -4.10 (± 0.08) | 0.74 | nih.gov |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | 2.01 (± 0.06) x 10³ | -3.15 (± 0.04) | 1.35 | nih.gov |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1.51 (± 0.13) x 10³ | -1.29 (± 0.05) | 3.03 | nih.gov |
| γ-Cyclodextrin (γ-CD) | 0.17 (± 0.01) x 10³ | -2.90 (± 0.06) | 0.14 | nih.gov |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comnih.gov It provides quantitative information on the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. While direct SPR studies on avibactam were not identified, detailed kinetic analyses using alternative methods provide the type of data typically obtained from SPR experiments.
A comprehensive kinetic study of avibactam inhibition against various Class A, C, and D β-lactamases was performed using spectrophotometric assays. This research determined the second-order rate constants for acylation (k₂/Kᵢ), which reflects the efficiency of the initial covalent bond formation, and the first-order rate constants for deacylation (k₋₂), which measures the rate of inhibitor release and enzyme reactivation. The efficiency of acylation varied significantly across different enzymes, being highest for Class A enzymes and lowest for the studied Class D enzymes. acs.org
| Enzyme | Enzyme Class | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k₋₂) (s⁻¹) | Half-life (t₁/₂) (min) | Reference |
|---|---|---|---|---|---|
| CTX-M-15 | A | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 | acs.org |
| KPC-2 | A | 2.3 x 10⁴ | 1.4 x 10⁻⁴ | 82 | acs.org |
| E. cloacae P99 AmpC | C | 1.8 x 10³ | 3.8 x 10⁻⁵ | 300 | acs.org |
| P. aeruginosa PAO1 AmpC | C | 1.2 x 10³ | 1.9 x 10⁻³ | 6 | acs.org |
| OXA-10 | D | 1.1 x 10¹ | 1.5 x 10⁻⁶ | >7200 (>5 days) | acs.org |
| OXA-48 | D | 3.3 x 10² | - | - | acs.org |
Differential Scanning Fluorimetry (DSF) for Thermal Stability and Ligand Binding
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). nih.gov The binding of a ligand, such as avibactam, to a protein often results in a change in the protein's thermal stability, which is observed as a shift in its Tₘ (ΔTₘ). This method is valuable for confirming ligand binding and screening for stabilizing compounds.
The binding of avibactam to the sensor domains of BlaR1 (BlaR1SD) and MecR1 (MecR1SD) from Staphylococcus aureus was investigated using DSF. The results showed that avibactam binding had different effects on the thermal stability of these two proteins. It minimally affected the thermal stability of BlaR1SD but induced a notable increase in the thermal stability of MecR1SD, indicating a stabilizing interaction.
| Protein | Ligand | Change in Melting Temperature (ΔTₘ) | Reference |
|---|---|---|---|
| BlaR1 Sensor Domain (BlaR1SD) | Avibactam | +0.4 °C | |
| MecR1 Sensor Domain (MecR1SD) | Avibactam | +2.6 °C |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the secondary and tertiary structure of proteins and can be used to detect conformational changes that occur upon ligand binding.
Computational studies have shown that the CD spectrum of avibactam itself is highly sensitive to its specific conformation. acs.org This suggests that one cannot identify a single "typical" CD spectrum for the molecule, as changes in its geometry can significantly alter the spectral output. acs.org In experimental settings, CD spectroscopy has been used to examine conformational changes in target enzymes upon interaction with inhibitors. For example, the binding of β-lactams and β-lactamase inhibitors to enzymes from Mycobacterium abscessus was studied using CD spectroscopy to observe any resulting structural alterations in the enzymes. This application is directly relevant to understanding how avibactam binding might induce or alter the conformation of its target β-lactamases.
Crystallographic Studies of Avibactam (Sodium Dihydrate) in Solid State
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Studies on the solid-state forms of avibactam sodium have been crucial for understanding its physical properties, stability, and the role of water molecules in its crystal lattice.
Avibactam sodium is known to exist in multiple solid forms, including a dihydrate (Form E), a monohydrate (Form A), and two anhydrous forms (Form B and Form D). The single crystal structure of the dihydrate form has been determined, providing precise information about its molecular arrangement. In Form E, water molecules play a vital role in the crystal packing, forming hydrogen bond networks that connect the avibactam sodium molecules. This integration of water molecules contributes significantly to the crystal stability of the hydrate. Dynamic vapor sorption experiments have confirmed the stability hierarchy of the different forms, with the dihydrate (Form E) being the most stable at higher relative humidities.
| Compound Form | Hydration State | Key Structural Feature | Reference |
|---|---|---|---|
| Avibactam Sodium Form E | Dihydrate | Water molecules are integral to the crystal lattice, enhancing stability through hydrogen bonding. | |
| Avibactam Sodium Form A | Monohydrate | A less hydrated crystalline form compared to Form E. | |
| Avibactam Sodium Form B | Anhydrous | Crystalline form lacking water molecules. | |
| Avibactam Sodium Form D | Anhydrous | Another crystalline form lacking water molecules. |
Structure Activity Relationship Sar and Design of Avibactam Analogues
Systematic Modification of the Diazabicyclooctanone (DBO) Core Structure
Impact of Substituents on Inhibitory Potency and Spectrum Against Diverse Beta-Lactamases
Systematic modifications of the DBO scaffold have yielded significant insights into the structural requirements for potent, broad-spectrum β-lactamase inhibition. The C2-carboxamide side chain of avibactam (B1665839) is crucial for its activity, forming key hydrogen bonds with conserved residues, such as Asn152 and Gln120 in class C enzymes, within the β-lactamase active site. nih.gov
One area of exploration has been the replacement of the C2-carboxamide with other functional groups. For instance, creating an azido (B1232118) derivative of the DBO scaffold allows for functionalization using click chemistry, such as the Huisgen-Sharpless cycloaddition, to introduce triazole-containing substituents. researchgate.net While these modifications can alter the inhibitory profile, studies have shown that the triazole ring itself may be disfavored due to the loss of a critical hydrogen bond that the original carboxamide forms with a conserved asparagine residue (N132) in many β-lactamases. However, further functionalization of the triazole can partially compensate for this loss by establishing other interactions within the active site.
Another successful modification involves the introduction of an aminoethoxy group at the C2 position, leading to nacubactam. This substitution not only confers potent inhibition against class A and C β-lactamases but also results in significant intrinsic antibacterial activity by targeting penicillin-binding protein 2 (PBP2). nih.govmichigan.gov This dual-targeting mechanism represents a significant advantage, potentially slowing the development of resistance.
The table below summarizes the impact of selected modifications to the DBO core on inhibitory activity.
| Modification Site | Substituent | Impact on Inhibitory Spectrum | Key Findings |
| C2 | Triazole Ring | Altered spectrum; potency can be reduced | Loss of a key hydrogen bond with conserved Asn residue. Further functionalization can partially restore efficacy. |
| C2 | Aminoethoxy Group (Nacubactam) | Broad class A/C inhibition; intrinsic PBP2 activity | Dual-targeting mechanism provides intrinsic antibacterial activity against certain bacteria. nih.govmichigan.gov |
| C2 | Piperidine (B6355638) Group (Relebactam) | Potent class A and C inhibition | Spectrum of activity is similar to avibactam; not effective against metallo-β-lactamases or most class D enzymes. nih.gov |
These studies demonstrate that while the core DBO structure is essential, strategic modifications to its side chains are critical for defining the potency and spectrum of the inhibitor. The goal is to optimize interactions with various β-lactamase active sites while potentially adding new mechanisms of action, such as PBP inhibition. researchgate.net
Optimization of Physicochemical Properties for Enhanced Target Engagement and Cellular Uptake
Beyond direct enzyme inhibition, the success of a DBO analogue depends on its ability to reach its target in the bacterial periplasmic space. This requires careful optimization of physicochemical properties like solubility, polarity, and molecular size to ensure efficient transport across the Gram-negative bacterial outer membrane, primarily through porin channels.
The sulfate (B86663) group on avibactam, for example, is critical for its potent inhibitory activity as it mimics the carboxylate of β-lactam substrates and interacts with key positively charged residues in the enzyme active site. nih.gov However, this charged moiety also presents a challenge for cellular penetration. The design of analogues must balance the structural requirements for enzyme inhibition with the physicochemical properties needed for effective cellular uptake.
Key strategies for optimizing these properties include:
Modulating Polarity: Adjusting the polarity of side chains can influence both solubility and membrane permeability. While a certain degree of polarity is necessary for solubility and interaction with the hydrophilic environment of the porin channel, excessive polarity can hinder passage through the membrane's lipid components.
Size and Shape: The dimensions of the molecule must be compatible with the size of bacterial porin channels. Bulky substituents may sterically hinder entry into the periplasm, reducing the effective concentration of the inhibitor at the target site.
Prodrug Strategies: To overcome permeability barriers, particularly for oral administration, prodrug approaches have been explored. These involve masking charged groups like the sulfate with moieties that are cleaved by host or bacterial enzymes to release the active inhibitor at the site of action.
Computational Chemistry and Molecular Modeling in Avibactam Analogue Design
Computational techniques are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. mdpi.com In the development of avibactam analogues, computational chemistry and molecular modeling provide powerful tools to understand SAR, predict the efficacy of new designs, and rationalize experimental findings at an atomic level. figshare.com
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based design strategies are employed in the quest for novel DBO inhibitors. mdpi.comnih.gov
Structure-Based Drug Design (SBDD): This is the predominant approach, heavily relying on the wealth of high-resolution crystal structures of avibactam and its analogues in complex with various β-lactamases. nih.govresearchgate.net These structures provide a detailed map of the enzyme's active site and reveal the precise molecular interactions—such as hydrogen bonds and electrostatic interactions—that are crucial for binding and inhibition. nih.gov Designers use this information to computationally introduce new functional groups or modify existing ones on the DBO scaffold to enhance these interactions or to form new ones, thereby improving potency and spectrum. For example, knowing that the sulfate group of avibactam interacts with specific lysine (B10760008) and threonine residues allows for the design of analogues that optimize this interaction. nih.gov
Ligand-Based Drug Design (LBDD): When a target enzyme's 3D structure is not available, LBDD methods can be used. mdpi.com These approaches utilize the SAR data from a series of known active and inactive molecules. Techniques like pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) and their spatial arrangement required for inhibitory activity. This pharmacophore model then serves as a template to screen virtual libraries for new, structurally diverse compounds that possess these essential features.
Molecular Docking and Molecular Dynamics Simulations to Predict Interactions
Molecular docking and molecular dynamics (MD) simulations are the workhorses of structure-based design, allowing researchers to predict and analyze how a potential inhibitor will bind to its target enzyme. nih.govnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the DBO analogue) when bound to a receptor (the β-lactamase) to form a stable complex. acs.orgresearchgate.net Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular energetics. This allows for the rapid virtual screening of large libraries of potential analogues, prioritizing those with the highest predicted binding affinity for synthesis and biological testing. It can also help rationalize why certain modifications lead to decreased activity, for instance, by revealing steric clashes or the loss of a key interaction.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-receptor complex, MD simulations introduce motion, simulating the behavior of the complex over time. figshare.com This provides a more realistic view of the binding event, revealing the flexibility of both the ligand and the protein active site. MD simulations can assess the stability of the interactions predicted by docking, identify key water molecules that may mediate binding, and calculate binding free energies, which can provide a more accurate prediction of a compound's potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a ligand-based computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com
The process involves several key steps:
Data Collection: A dataset of DBO analogues with experimentally measured inhibitory activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic properties.
Model Generation: Statistical or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. mdpi.com
Validation: The predictive power of the QSAR model is rigorously tested using compounds not included in the initial model-building process (the test set). mdpi.com
Once a statistically robust and validated QSAR model is developed, it can be used to predict the inhibitory potency of novel, not-yet-synthesized DBO analogues. eurekaselect.com This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving significant time and resources in the drug discovery pipeline. youtube.com
| Computational Technique | Primary Application in Analogue Design | Input Data | Output/Insight |
| Structure-Based Design | Designing novel inhibitors based on the 3D structure of the target enzyme. | 3D crystal structure of β-lactamase. | Hypotheses for new analogues with improved binding. |
| Ligand-Based Design | Identifying key chemical features from known active/inactive molecules. | A set of molecules with known biological activity. | Pharmacophore models for virtual screening. |
| Molecular Docking | Predicting the binding mode and affinity of an analogue in the enzyme active site. | 3D structures of the analogue and the enzyme. | Ranked list of potential inhibitors based on predicted affinity; binding pose. |
| Molecular Dynamics | Assessing the stability and dynamics of the inhibitor-enzyme complex over time. | A docked complex from molecular docking. | Stability of binding interactions; calculation of binding free energies. |
| QSAR Modeling | Predicting the biological activity of new analogues based on their structure. | A set of analogues with known structures and activities. | A predictive mathematical model for virtual screening and lead optimization. |
Identification and Characterization of Novel DBO-Based Beta-Lactamase Inhibitors
The therapeutic success of avibactam has encouraged the development of many congeners based on its diazabicyclooctane (DBO) scaffold. nih.gov Researchers have identified and characterized several novel DBO-based inhibitors, each with unique profiles and extended capabilities against challenging bacterial pathogens. nih.govresearchgate.net
Key novel DBO-based inhibitors include:
Relebactam (B560040) (formerly MK-7655): A close structural analogue of avibactam, relebactam is a potent inhibitor of Class A and Class C β-lactamases. nih.govnih.gov It shares a similar mechanism of action with avibactam but possesses a piperidine ring. nih.govnih.gov Relebactam restores the activity of imipenem (B608078) against strains producing KPC enzymes. nih.govnih.gov
Durlobactam (B607225) (formerly ETX2514): This next-generation DBO inhibitor was discovered through structure-based drug design to have an extended spectrum of activity. nih.govresearchgate.net A key differentiating feature of durlobactam is its potent activity against Class D carbapenemases, particularly OXA-type enzymes prevalent in Acinetobacter baumannii, a feature lacking in earlier DBOs like avibactam. nih.govnih.govresearchgate.net Durlobactam also inhibits penicillin-binding protein 2 (PBP2) of A. baumannii, giving it intrinsic antibacterial activity. nih.gov
Zidebactam and Nacubactam: These DBOs exhibit a dual mechanism of action. They act as β-lactamase inhibitors and also as β-lactam "enhancers" by binding to PBP2. researchgate.netnih.gov This dual action provides direct antibiotic activity and creates a synergistic effect when combined with a β-lactam partner that targets PBP3. researchgate.netnih.gov
ANT3310: This novel DBO was identified through chemical optimization and is distinguished by a fluorine atom that replaces the typical carboxamide group. nih.govresearchgate.net This modification allows ANT3310 to restore carbapenem (B1253116) activity against carbapenem-resistant Acinetobacter baumannii (CRAB) producing OXA-type enzymes, as well as other carbapenem-resistant Enterobacterales. nih.govresearchgate.net
ETX1317 (active form of ETX0282): Developed to create an orally bioavailable DBO inhibitor, ETX1317 features an endocyclic carbon-carbon double bond and a fluoroacetate (B1212596) activating group. acs.org It demonstrates broad-spectrum activity against Class A, C, and D serine β-lactamases. acs.org The orally administered prodrug, ETX0282, is metabolized to the active ETX1317. acs.org
Triazole-substituted DBOs: Research into functionalizing the avibactam scaffold led to the synthesis of triazole-containing DBOs via click chemistry. researchgate.netnih.gov While initial findings suggested the triazole ring was disfavored due to the loss of a key hydrogen bond, further functionalization of the triazole partially restored inhibition efficacy without impairing drug penetration into bacteria. researchgate.net
The characterization of these novel DBOs involves determining their inhibitory activity against a wide panel of purified β-lactamase enzymes from different Ambler classes. This is often expressed as the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) or the inhibition constant (Ki).
| Inhibitor | Key Structural Feature | Spectrum of β-Lactamase Inhibition | Notable Activity |
|---|---|---|---|
| Relebactam | Piperidine ring addition | Class A, Class C nih.govmdpi.com | Potent against KPC enzymes. nih.gov |
| Durlobactam | Modified DBO scaffold | Class A, Class C, Class D nih.govresearchgate.net | Potent against OXA carbapenemases in A. baumannii. nih.govresearchgate.net |
| Zidebactam | Dual-action DBO | Class A, Class C; also PBP2 inhibitor researchgate.netnih.gov | Acts as a β-lactam "enhancer". nih.gov |
| Nacubactam | Dual-action DBO | Class A, Class C; also PBP2 inhibitor researchgate.netnih.gov | Acts as a β-lactam "enhancer". nih.gov |
| ANT3310 | Fluorine replaces carboxamide | Class A, Class C, Class D nih.gov | Restores carbapenem activity against OXA-producing CRAB. nih.gov |
| ETX1317 | Endocyclic double bond, fluoroacetate group | Class A, Class C, Class D acs.org | Active component of an orally available prodrug. acs.org |
Fragment-Based Drug Discovery Approaches for Avibactam Scaffold Elaboration
Fragment-based lead discovery (FBLD) has become a powerful and efficient strategy in medicinal chemistry for the identification of novel drug candidates. nih.govfrontiersin.orgnih.gov This approach involves screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target. nih.govcambridgemedchemconsulting.com Once these initial fragment hits are identified and their binding mode is determined, often through biophysical methods like X-ray crystallography or NMR spectroscopy, they serve as starting points for elaboration into more potent, lead-like molecules. nih.govsaromics.com
While traditional high-throughput screening has proven relatively ineffective in identifying novel inhibitor types against serine β-lactamases, FBLD has been successfully employed to uncover new chemical matter for these enzymes. nih.govresearchgate.net The strength of FBLD lies in its ability to effectively sample chemical space and probe protein binding "hot spots," allowing for the rapid development of leads with modest synthetic chemistry resources. nih.govcambridgemedchemconsulting.com
Strategies for elaborating a fragment hit into a more potent inhibitor include:
Fragment Growing: This involves adding functional groups to the fragment to engage with nearby binding pockets on the protein surface, thereby increasing affinity and potency. nih.gov
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be chemically linked together to create a single, larger molecule with significantly higher affinity. cambridgemedchemconsulting.com
Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragment hits into a single novel chemical entity. nih.gov
In the context of β-lactamase inhibitors, FBLD has been used to identify novel scaffolds. For example, a fragment-based approach was used to develop a lead-like inhibitor against OXA-10, a Class D β-lactamase. nih.govresearchgate.net In that effort, fragments were initially identified that inhibited a Class A β-lactamase, and subsequent lead-like optimization of these fragments resulted in compounds that could also inhibit the Class D enzyme. nih.govresearchgate.net This demonstrates how FBLD can be used not only to find new inhibitors but also to elaborate existing scaffolds to broaden their spectrum of activity. While the direct application of FBLD for the specific elaboration of the avibactam scaffold is not widely detailed, the principles of this approach are highly relevant for the continued development of DBO-based inhibitors and other novel β-lactamase inhibitors. mdpi.com
Translational Research and Future Perspectives on Avibactam Class Inhibitors
Development of Next-Generation DBO-Class Beta-Lactamase Inhibitors with Expanded Spectra or Improved Properties
The clinical success of avibactam (B1665839) has catalyzed the development of other DBO-class inhibitors, each with unique properties and spectra of activity. mdpi.comdoaj.org Research efforts are focused on expanding coverage to include metallo-β-lactamases (MBLs), which avibactam does not inhibit, and improving activity against certain class D carbapenemases. mdpi.commdpi.com
Key next-generation DBO inhibitors include:
Relebactam (B560040): This DBO has potent activity against Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) but lacks significant activity against Class D oxacillinases. mdpi.com
Durlobactam (B607225): Notably, durlobactam has demonstrated the most potent inhibitory effect against a wide range of AmpC (Class C) enzymes, including those from Acinetobacter baumannii, which are often less susceptible to other inhibitors. asm.orgnih.gov
Zidebactam and Nacubactam: These agents are also under development and show effective activity against most AmpC enzymes. asm.orgnih.gov
The development of these new DBOs represents a strategic effort to broaden the therapeutic arsenal (B13267) against multidrug-resistant organisms. mdpi.com For instance, the combination of aztreonam (B1666516) with avibactam is being explored to provide a therapeutic option against MBL-producing Enterobacterales, as aztreonam is stable against hydrolysis by MBLs while avibactam protects it from co-produced ESBLs and AmpC enzymes. mdpi.commdpi.com
| Inhibitor | Key Target β-Lactamases | Notable Properties |
|---|---|---|
| Avibactam | Class A (ESBLs, KPC), Class C (AmpC), some Class D (e.g., OXA-48) | First-in-class DBO; reversible covalent inhibitor. mdpi.comnih.gov |
| Relebactam | Class A (KPC), Class C | Lacks strong activity against oxacillinases. mdpi.com |
| Durlobactam | Broad activity against AmpC enzymes | Most pronounced inhibitory effect against many AmpC enzymes. asm.orgnih.gov |
| Zidebactam | Class A, Class C | Effective against most AmpC enzymes. asm.orgnih.gov |
| Nacubactam | Class A, Class C | Effective against most AmpC enzymes. asm.orgnih.gov |
Exploration of Avibactam's Utility Beyond Direct Beta-Lactamase Inhibition (e.g., as a molecular probe for enzyme studies)
Avibactam's unique mechanism of action, involving reversible covalent carbamylation of the active site serine residue, makes it an invaluable tool for studying enzyme kinetics and structure-function relationships in β-lactamases and penicillin-binding proteins (PBPs). nih.govresearchgate.net
Enzyme Kinetics and Mechanism: Researchers have used avibactam to measure acylation and deacylation rates across various clinically relevant β-lactamases, such as CTX-M-15, KPC-2, and OXA-48. nih.gov These studies provide molecular-level insights into the inhibition process, including the formation of a stable acyl-enzyme complex that is resistant to hydrolysis. nih.govnih.gov This information is crucial for the rational design of new inhibitors with improved potency or altered kinetic properties. nih.gov
PBP Occupancy and Induction Studies: Avibactam has been utilized as a molecular probe to investigate its binding to PBPs. mdpi.com For example, studies in Pseudomonas aeruginosa have used avibactam to determine its binding affinity for PBP4. mdpi.com This research helps elucidate the mechanisms behind phenomena like the induction of AmpC β-lactamase expression, as PBP inhibition is a key step in this signaling pathway. mdpi.com
Structural Biology: High-resolution crystal structures of avibactam in complex with various β-lactamases have been determined. researchgate.net These structures reveal detailed interactions between the inhibitor and key active-site residues, explaining its broad-spectrum activity and providing a template for the design of next-generation inhibitors. researchgate.net
Integration of Avibactam Research into Broader Academic Antimicrobial Stewardship Strategies
The introduction of potent, broad-spectrum agents like ceftazidime-avibactam presents both an opportunity and a challenge for antimicrobial stewardship programs (ASPs). bmj.com Academic research plays a critical role in defining the optimal use of such agents to maximize clinical efficacy while minimizing the emergence of resistance. nih.gov
Stewardship strategies informed by avibactam research include:
Developing Evidence-Based Guidelines: Research on the spectrum of activity of avibactam helps institutions develop guidelines for its appropriate empirical and targeted use. bmj.com Studies have shown that ASP interventions can significantly improve the appropriateness of ceftazidime-avibactam prescriptions. bmj.com
Informing Diagnostic and Susceptibility Testing: Understanding the mechanisms of resistance to avibactam combinations is essential for clinical microbiology laboratories to develop and implement accurate susceptibility testing and to detect emerging resistance.
Education and Policy: Academic research provides the data necessary to educate clinicians on the appropriate place in therapy for avibactam-containing regimens. This includes emphasizing its role as a "reserve" agent, as classified by the World Health Organization's AWaRe classification, to be used judiciously to preserve its long-term effectiveness. mdpi.com In low- and middle-income countries where access to newer agents is limited, stewardship is even more critical to spare last-line agents like carbapenems and polymyxins. nih.gov
Challenges and Opportunities in the Academic Research Landscape for New Beta-Lactamase Inhibitors and Combination Therapies
The academic research landscape for new β-lactamase inhibitors is dynamic, facing significant challenges but also presenting numerous opportunities.
Challenges:
Expanding Spectrum of Resistance: A primary challenge is the global spread of MBLs, which are not inhibited by any currently approved serine β-lactamase inhibitor, including avibactam. mdpi.commdpi.com
Emergence of Resistance: Resistance to new combinations like ceftazidime-avibactam is already being reported, driven by mutations in β-lactamase enzymes. researchgate.netchinacdc.cn This underscores the need for a continuous pipeline of new agents.
Economic Disincentives: The economic model for antibiotic development is challenging, often discouraging investment in this critical area of public health.
Opportunities:
Discovery of New Chemotypes: There is a significant opportunity for academia to contribute to the discovery of novel inhibitor scaffolds beyond the DBO class, such as cyclic boronates, which show promise against all classes of β-lactamases. nih.gov
Dual-Target Inhibitors: Research is exploring inhibitors that can target both β-lactamases and PBPs, which could lead to new classes of antibiotics. nih.gov The DBO scaffold itself has been a starting point for designing molecules that directly target PBPs. nih.gov
Understanding Resistance Mechanisms: Academic labs are well-positioned to investigate the molecular mechanisms of resistance to new inhibitors. researchgate.net This fundamental research is essential for anticipating and overcoming future resistance threats.
Innovative Combinations: There is ongoing research into novel partner drugs for inhibitors like avibactam. The combination of aztreonam and avibactam is a prime example, creating a therapy that addresses the challenge of MBL-producing bacteria. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers determine the inhibitory activity of avibactam sodium dihydrate against specific β-lactamases (e.g., CTX-M-15 or TEM-1) in vitro?
- Methodological Answer :
- Enzyme Kinetics : Perform a continuous spectrophotometric assay using nitrocefin as a chromogenic substrate. Prepare reaction mixtures containing purified β-lactamase (e.g., CTX-M-15 or TEM-1) in a buffer (e.g., 50 mM phosphate, pH 7.0) and pre-incubate with varying avibactam concentrations (0–100 nM). Monitor hydrolysis rates at 482 nm.
- IC50 Calculation : Plot inhibition percentage against log[avibactam] and use nonlinear regression to calculate IC50 values. Include positive controls (e.g., clavulanic acid) and account for enzyme stability during assays .
- Data Table :
| β-Lactamase | IC50 (nM) | Assay Conditions | Reference |
|---|---|---|---|
| CTX-M-15 | 5 | 50 mM phosphate, pH 7.0 | |
| TEM-1 | 8 | 50 mM phosphate, pH 7.0 |
Q. What experimental designs are recommended to evaluate avibactam's synergistic effects with β-lactam antibiotics (e.g., ceftazidime)?
- Methodological Answer :
- Checkerboard Assay : Test serial dilutions of avibactam and ceftazidime in combination against β-lactamase-producing bacterial strains (e.g., Klebsiella pneumoniae). Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤ 0.5).
- Time-Kill Curves : Conduct time-dependent studies over 24 hours, comparing bacterial viability with monotherapy versus combination therapy. Use clinical breakpoints (e.g., MIC ≤ 8 mg/L for ceftazidime-avibactam) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for avibactam across studies?
- Methodological Answer :
- Assay Standardization : Compare enzyme sources (recombinant vs. native), purity (>95% by SDS-PAGE), and buffer systems (e.g., ionic strength, pH). For example, TEM-1 IC50 discrepancies may arise from differences in enzyme isoforms or assay temperatures.
- Detection Methods : Validate results using orthogonal techniques (e.g., fluorometric assays with alternative substrates like CENTA). Apply statistical tools (e.g., Bland-Altman analysis) to assess inter-laboratory variability .
Q. What strategies optimize avibactam's pharmacokinetic/pharmacodynamic (PK/PD) parameters in in vivo models?
- Methodological Answer :
- Neutropenic Mouse Models : Infect mice with β-lactamase-producing P. aeruginosa (e.g., lung infection model). Administer avibactam subcutaneously (e.g., 64 mg/kg) with ceftazidime. Collect plasma/tissue samples at intervals (e.g., 0–8 hours) for HPLC-MS analysis.
- Dosing Regimens : Use Monte Carlo simulations to predict human-equivalent doses. Focus on time-dependent parameters (e.g., %T > MIC) and adjust for protein binding .
- Data Table :
| Parameter | Value (Mouse Model) | Clinical Relevance |
|---|---|---|
| Plasma half-life | 0.24 hours | Adjust for human renal clearance |
| Efficacy (MIC90) | 8 mg/L | Align with CLSI breakpoints |
Q. How can structural biology techniques elucidate avibactam's reversible covalent inhibition mechanism?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize avibactam with β-lactamases (e.g., CTX-M-15) and resolve structures at ≤2.0 Å resolution. Analyze electron density maps for covalent adduct formation (e.g., carbamoyl linkage at Ser70).
- Molecular Dynamics (MD) : Simulate binding/unbinding events to quantify residence time and energy barriers. Compare with irreversible inhibitors (e.g., clavulanate) .
Data Analysis & Interpretation
Q. How should researchers integrate avibactam findings into broader β-lactamase inhibitor research?
- Methodological Answer :
- Comparative Meta-Analysis : Use databases (e.g., BRENDA, PubChem) to collate kinetic data (e.g., ) for avibactam versus other inhibitors (e.g., relebactam). Apply hierarchical clustering to identify inhibitor classes with overlapping resistance profiles.
- Mechanistic Modeling : Develop QSAR models linking avibactam’s bicyclic diazabicyclooctane structure to β-lactamase inhibition spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
